5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFDERTUUICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608254 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61018-49-3 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (CAS No. 61018-49-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. Its CAS number is 61018-49-3 . The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of pharmacologically active compounds, owing to its bioisosteric relationship with pyrimidines and its ability to participate in various biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Core Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 61018-49-3 | [1][2][3] |
| Molecular Formula | C₄H₄N₂OS | [1][2][3] |
| Molecular Weight | 128.15 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a multi-step sequence, typically commencing with the readily available 2-amino-5-methyl-1,3,4-thiadiazole. The overall synthetic strategy involves the conversion of the amino group to a suitable precursor for the aldehyde functionality.
A plausible and effective synthetic route involves the following key transformations:
-
Diazotization and Halogenation: The amino group of 2-amino-5-methyl-1,3,4-thiadiazole can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a chloromethyl group, yielding 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
-
Oxidation to the Aldehyde: The resulting chloromethyl intermediate can be oxidized to the target aldehyde. The Sommelet reaction provides a classic and effective method for this transformation. This reaction involves the formation of a hexaminium salt by reacting the chloromethyl compound with hexamethylenetetramine, followed by hydrolysis to yield the aldehyde.
Figure 2: General scheme for the synthesis of Schiff bases from this compound.
The synthesis of Schiff bases from 1,3,4-thiadiazole aldehydes is a well-established methodology in medicinal chemistry. These derivatives have been investigated for a wide range of therapeutic targets. The diversity of the primary amine component allows for the generation of large libraries of compounds for high-throughput screening.
The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring system is a privileged scaffold in drug discovery, known to be a component of numerous compounds with diverse biological activities. [4]Its derivatives have been reported to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the sulfur and nitrogen atoms in the ring allows for various interactions with biological targets, including hydrogen bonding and coordination with metal ions.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug development. Its straightforward, albeit multi-step, synthesis and the reactivity of its aldehyde group make it a valuable tool for the construction of diverse molecular architectures. The continued exploration of Schiff bases and other derivatives of this compound is likely to yield novel therapeutic agents with a wide range of pharmacological activities. Further research into specific and efficient synthetic protocols and a thorough characterization of its biological profile will undoubtedly expand its utility in medicinal chemistry.
References
- A method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Accessed January 30, 2026. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. Accessed January 30, 2026. [Link]
-
SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia. Accessed January 30, 2026. [Link]
-
(PDF) Synthesis, characterization and biological activity of schiff bases of 2, 5-dimercapto-1,3,4-thiadiazole. ResearchGate. Accessed January 30, 2026. [Link]
-
Hass–Bender oxidation. Wikipedia. Accessed January 30, 2026. [Link]
-
The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. ResearchGate. Accessed January 30, 2026. [Link]
-
Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Accessed January 30, 2026. [Link]
-
Synthesis of 5-acetamidomethyl-1,3,4-thiadiazole-2-thiol. PrepChem.com. Accessed January 30, 2026. [Link]
-
Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. Accessed January 30, 2026. [Link]
-
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. National Institutes of Health. Accessed January 30, 2026. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Accessed January 30, 2026. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. Accessed January 30, 2026. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Accessed January 30, 2026. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Accessed January 30, 2026. [Link]
-
2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole. National Institutes of Health. Accessed January 30, 2026. [Link]
-
Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry. Accessed January 30, 2026. [Link]
-
1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Accessed January 30, 2026. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Accessed January 30, 2026. [Link]
-
A comprehensive review on synthesis and biological activity of schiff bases. SciSpace. Accessed January 30, 2026. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. Accessed January 30, 2026. [Link]
-
Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor. Accessed January 30, 2026. [Link]
-
13C NMR Chemical Shift. Oregon State University. Accessed January 30, 2026. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Accessed January 30, 2026. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed January 30, 2026. [Link]
Sources
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde chemical properties
This guide details the chemical properties, synthesis, and applications of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry.
Executive Summary
This compound (CAS: 61018-49-3) is a five-membered heterocyclic aldehyde characterized by high reactivity at the carbonyl center and the electron-deficient nature of the thiadiazole ring. It serves as a pivotal "linchpin" scaffold in the synthesis of Schiff bases, hydrazones, and chalcones, which are widely evaluated for anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a validated synthetic workflow, detailed chemical profiling, and safety protocols for researchers.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 61018-49-3 |
| Molecular Formula | C₄H₄N₂OS |
| Molecular Weight | 128.15 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; slightly soluble in water.[1] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Aldehydes on electron-deficient rings are prone to air oxidation. |
| SMILES | CC1=NN=C(S1)C=O |
Synthesis & Production Protocols
Retrosynthetic Analysis
Direct synthesis of the aldehyde is challenging due to the instability of the formyl group under harsh cyclization conditions. The most robust "Expert" route involves the construction of the thiadiazole ring followed by functional group manipulation: Ester Reduction followed by Selective Oxidation .
Step-by-Step Synthesis Protocol
Phase 1: Ring Construction (Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate)
-
Reagents: Ethyl oxalyl monochloride, Acetylhydrazide, Lawesson’s Reagent (or P₂S₅).
-
Mechanism: Cyclodehydration of the diacylhydrazide intermediate.
-
React acetylhydrazide (1.0 eq) with ethyl oxalyl monochloride (1.1 eq) in dry THF at 0°C to form ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.
-
Treat the intermediate with Lawesson’s reagent (1.1 eq) in toluene at reflux (110°C) for 3-5 hours.
-
Workup: Cool, filter, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc) to obtain the ester.
Phase 2: Reduction to Alcohol
-
Reagents: Sodium Borohydride (NaBH₄), Methanol.
-
Dissolve the ester (10 mmol) in MeOH (50 mL) at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Note: Avoid LiAlH₄ if possible to prevent ring cleavage.
-
Stir at room temperature for 2 hours. Quench with saturated NH₄Cl.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (5-methyl-1,3,4-thiadiazol-2-yl)methanol .
Phase 3: Oxidation to Aldehyde
-
Reagents: Activated Manganese Dioxide (MnO₂) or IBX (2-Iodoxybenzoic acid).
-
Rationale: MnO₂ is preferred for allylic/benzylic-type alcohols; the thiadiazole ring mimics benzylic activation.
-
Suspend the alcohol (5 mmol) in dry DCM (30 mL).
-
Add activated MnO₂ (10 eq) and stir vigorously at room temperature for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove MnO₂.
-
Isolation: Evaporate solvent to yield the crude aldehyde. Recrystallize from Hexane/Et₂O if necessary.
Caption: Validated synthetic route from acyclic precursors to the target aldehyde via ester reduction and alcohol oxidation.
Reactivity & Applications
The C2-aldehyde position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms in the thiadiazole ring.
Schiff Base Formation (Anticancer Scaffolds)
Reaction with primary amines or hydrazines yields imines/hydrazones. These derivatives are the primary drivers for pharmaceutical interest, exhibiting potent inhibition against HepG2 (liver) and A549 (lung) cancer cell lines.
Protocol:
-
Mix Aldehyde (1 eq) and Amine (1 eq) in Ethanol.
-
Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux for 2–6 hours. The product typically precipitates upon cooling.
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) to form conjugated alkenes, often used in designing non-linear optical materials or fluorescent probes.
Caption: Primary reaction pathways utilized in drug discovery and materials science.
Spectroscopic Identification (Self-Validation)
To confirm the identity of the synthesized compound, ensure the following spectral signatures are present:
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 10.0–10.2 ppm (s, 1H): Distinctive aldehyde proton. Downfield shift confirms the electron-deficient ring attachment.
-
δ 2.7–2.8 ppm (s, 3H): Methyl group at position 5.
-
-
IR Spectroscopy (KBr):
-
1690–1710 cm⁻¹: Strong C=O stretching (Aldehyde).
-
1590–1610 cm⁻¹: C=N stretching (Thiadiazole ring).
-
-
Mass Spectrometry:
-
m/z: 128 [M]⁺.
-
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
References
-
PubChem. (2025). 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid (Precursor Data).[2] National Library of Medicine. Link
-
ChemicalBook. (2024).[2] Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate.Link
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Evaluation of New 1,3,4-Thiadiazole Derivatives. Journal of Medicinal and Chemical Sciences. Link
-
Mohana, K. N., & Kumar, C. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Link
-
Gomha, S. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(1), 1357–1376. Link
Sources
Technical Whitepaper: 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Nomenclature, Synthesis, and Medicinal Utility in Drug Discovery[1]
Executive Summary
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (CAS: 61018-49-3) is a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by an electron-deficient 1,3,4-thiadiazole core and a reactive formyl group, it serves as a "privileged scaffold" precursor for high-affinity ligands targeting kinases, bacterial enzymes, and viral replication complexes. This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) campaigns.[1]
Part 1: Nomenclature and Structural Analysis[4]
1.1 IUPAC Nomenclature Derivation
The systematic name This compound follows specific IUPAC recommendations for heterocyclic aldehydes.
-
Principal Functional Group: The aldehyde moiety (-CHO) is the highest priority group.[1] When an aldehyde carbon is attached directly to a ring system, the suffix -carbaldehyde (or carboxaldehyde) is used rather than "-al".[1]
-
Parent Structure: The five-membered ring containing one sulfur and two nitrogen atoms is named 1,3,4-thiadiazole .[1][3]
-
Numbering Priority:
-
Substituents:
Preferred IUPAC Name (PIN): this compound.[1]
1.2 Electronic Properties
The 1,3,4-thiadiazole ring is π-excessive relative to benzene but π-deficient relative to thiophene due to the electronegative nitrogen atoms.[1]
-
Aldehyde Reactivity: The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., amines, hydrazides) for Schiff base formation.[1]
-
Stability: The compound is stable under standard conditions but prone to oxidation (to the carboxylic acid) or Cannizzaro disproportionation in strong base.[1][4]
Part 2: Synthetic Pathways[1][5][8]
Synthesizing this compound requires bypassing the instability of heterocyclic aldehydes.[1] Two primary routes are field-validated: Direct Reduction (Method A) and Oxidative Functionalization (Method B).[1][4]
2.1 Method A: Selective Reduction of Ethyl Ester (Cryogenic)
This method utilizes Diisobutylaluminum hydride (DIBAL-H) to partially reduce the ester to the aldehyde.[1][4] This is the most direct route but requires strict temperature control to prevent over-reduction to the alcohol.[1]
-
Precursor: Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate.[1][2]
-
Critical Parameter: Temperature must be maintained at -40°C to -78°C .
2.2 Method B: The "Red-Ox" Sequence (Scale-Up Preferred)
For larger batches, a two-step sequence is often more robust:
-
Reduction: Ester
Alcohol (using NaBH₄ or LiAlH₄).[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oxidation: Alcohol
Aldehyde (using MnO₂ or Swern oxidation).[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Figure 1: Validated synthetic pathways for this compound.
Part 3: Experimental Protocols
Protocol 1: DIBAL-H Reduction (Direct Route)
Source Validation: Bioorg.[1] Med. Chem. Lett. 2011, 21, 5791-5794.[1][2]
Reagents:
-
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (400 mg, 2.32 mmol)[2]
-
Anhydrous THF (5 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve the ester starting material in anhydrous THF.
-
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or -78°C with acetone/dry ice for higher selectivity).
-
Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump to maintain internal temperature.
-
Reaction: Stir at -40°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Quench: Carefully add saturated aqueous NH₄Cl (5 mL) at -40°C. Caution: Gas evolution.
-
Workup: Allow to warm to room temperature. Filter the aluminum salts through a Celite pad.[1] Extract the filtrate with DCM (3 x 15 mL).
-
Purification: Dry combined organics over Na₂SO₄, concentrate in vacuo. Purify residue via flash chromatography or Preparative TLC (Petroleum Ether:Ethyl Acetate 1:1).[1][4]
-
Yield: Expect ~40-45% as a pale yellow solid/oil.[1]
Characterization Data:
Part 4: Applications in Drug Discovery
The aldehyde functionality serves as a "warhead" for generating diverse libraries of bioactive compounds.
4.1 Schiff Base & Hydrazone Formation
Reaction with primary amines or hydrazides yields imines/hydrazones.[1] These derivatives often exhibit superior binding affinity due to the formation of additional hydrogen bonds and hydrophobic interactions within enzyme active sites.[1]
-
Target: Thiosemicarbazones derived from this aldehyde are potent inhibitors of Ribonucleotide Reductase (anticancer) and Metallo-β-lactamases (antibacterial resistance).[1]
4.2 C-C Bond Formation
-
Wittig Reaction: Reaction with phosphonium ylides generates vinyl-thiadiazoles, useful as linkers in PROTACs or extended pi-systems for fluorescent probes.[1]
Figure 2: Chemical reactivity profile and medicinal chemistry applications.[1]
References
-
Synthesis & Protocol: Wang, Z., et al. "Synthesis and biological evaluation of 5-methyl-1,3,4-thiadiazole derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 19, 2011, pp. 5791-5794.[1] [1][4]
-
Medicinal Utility: Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry."[1][4] Chemical Reviews, vol. 114, no.[1][4] 10, 2014, pp. 5572–5610.[1][4]
-
Compound Data: PubChem Compound Summary for CID 20510519, this compound.[1] National Center for Biotechnology Information.[1] [1][4]
-
Commercial Availability & Spectra: Ambeed, Inc.[1] Product Data Sheet for CAS 61018-49-3.[1][2][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 61018-49-3 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TW202214617A - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 5-Chloro-1,3,4-thiadiazole-2-methanol | 912669-58-0 | Benchchem [benchchem.com]
- 7. RR [rrscientific.com]
An In-Depth Technical Guide to the NMR Spectroscopy of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-methyl-1,3,4-thiadiazole-2-carbaldehyde. As a vital tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of this heterocyclic compound. This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical underpinnings of its NMR spectrum, predicted chemical shifts, and standard protocols for data acquisition.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C4H4N2OS, belongs to the 1,3,4-thiadiazole class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3] The presence of a reactive aldehyde group and a methyl-substituted thiadiazole ring provides a versatile platform for the synthesis of more complex derivatives.[4][5] Accurate structural characterization is paramount, and NMR spectroscopy stands as the cornerstone of this process.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, two distinct signals are anticipated.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic thiadiazole ring.[6][7] |
| Methyl (-CH₃) | 2.5 - 3.0 | Singlet (s) | 3H | The methyl protons are attached to an aromatic heterocyclic ring, resulting in a downfield shift compared to aliphatic methyl groups.[7] This is consistent with data for related compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole.[8] |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. For this compound, four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 180 - 190 | The carbonyl carbon of an aldehyde is significantly deshielded and typically appears in this downfield region.[9] |
| C2 (Thiadiazole ring) | 160 - 170 | This carbon is bonded to the electron-withdrawing aldehyde group and is part of the heterocyclic aromatic system, leading to a downfield chemical shift. The imine carbons (C=N) in thiadiazole structures are known to resonate in this region.[10] |
| C5 (Thiadiazole ring) | 155 - 165 | This carbon is attached to the methyl group and is also part of the electron-deficient thiadiazole ring.[10] |
| Methyl Carbon (-CH₃) | 15 - 20 | The methyl carbon, being sp³ hybridized and attached to the aromatic ring, will appear in the typical upfield region for such groups.[11] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended. This protocol is designed to ensure accuracy and reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar heterocyclic compounds.[12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the specific protons and carbons in the molecule.[13]
-
Workflow Diagram
Caption: Experimental workflow for NMR data acquisition and analysis.
Structural Elucidation Logic
The interpretation of NMR spectra is a deductive process that relies on established principles of chemical shifts, spin-spin coupling, and integration.
Caption: Logical flow for deducing molecular structure from NMR data.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. While the presented chemical shifts are predictive, they are grounded in the well-established principles of NMR spectroscopy and data from analogous structures. The detailed experimental protocol offers a robust framework for obtaining high-quality empirical data. For researchers in drug discovery and organic synthesis, a thorough understanding and application of these NMR techniques are indispensable for the unambiguous structural verification of this important heterocyclic building block.
References
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). RSC Publishing.
- Synthesis and identification of some deriv
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Arom
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
- This compound, 95%. Lab-Chemicals.Com.
- ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- 5-methyl-1,3-thiazole-2-carbaldehyde AldrichCPR. Sigma-Aldrich.
- 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) ¹H NMR spectrum. ChemicalBook.
- Unlocking Synthesis: The Role of 5-Methyl-1,3,4-thiadiazole-2-thiol.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- How to read NMR spectra from the basics (chemical shift, integration r
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). Chemistry LibreTexts.
- 15.6a Interpreting NMR Example 1 | Organic Chemistry. (2018-09-20). YouTube.
- Signal Areas.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 20.198.91.3:8080 [20.198.91.3:8080]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR spectrum [chemicalbook.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. mdpi.com [mdpi.com]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 13. m.youtube.com [m.youtube.com]
1H NMR spectrum of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No. 61018-49-3).[1] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[2][3][4] This document, intended for researchers and drug development professionals, details the predicted spectral features of the title compound, explains the underlying chemical principles governing its proton environments, and provides a robust, self-validating experimental protocol for its acquisition. The guide synthesizes data from analogous structures and fundamental spectroscopic principles to offer an authoritative interpretation.
Introduction: The Structural Significance of a Versatile Heterocycle
This compound is a bifunctional molecule featuring a stable 1,3,4-thiadiazole core. This heterocyclic motif is a well-established pharmacophore found in a wide array of biologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[2][5] The presence of both a nucleophilic methyl group and an electrophilic aldehyde functionality makes it a versatile precursor for the synthesis of more complex derivatives.[5][6]
Given its role as a synthetic intermediate, rigorous quality control and structural verification are essential. High-resolution ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering precise insights into the molecular structure by probing the distinct chemical environments of the hydrogen nuclei. This guide serves to elucidate the expected ¹H NMR spectrum, providing a foundational reference for scientists working with this compound.
Molecular Structure and Predicted Proton Environments
The chemical structure of this compound contains two distinct, non-equivalent sets of protons. The interpretation of its ¹H NMR spectrum is therefore straightforward, as no spin-spin coupling is expected between the two proton-containing groups.
The two proton environments are:
-
The Aldehyde Proton (CHO): The single proton attached to the carbonyl carbon.
-
The Methyl Protons (CH₃): The three equivalent protons of the methyl group.
The electronic nature of the 1,3,4-thiadiazole ring profoundly influences the chemical shifts of these protons. The ring is aromatic and contains two electronegative nitrogen atoms and a sulfur atom, which collectively exert a significant electron-withdrawing (deshielding) effect.
Caption: Molecular structure of this compound with distinct proton environments.
In-Depth ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show two signals, both of which will be singlets. The chemical shift of each signal is determined by the degree of magnetic shielding around the protons.
The Aldehyde Proton (Signal a)
-
Predicted Chemical Shift (δ): 9.5 - 10.5 ppm The aldehyde proton is the most deshielded proton in the molecule. This significant downfield shift is a result of two combined electronic effects. First, the adjacent carbonyl group (C=O) is strongly electron-withdrawing. Second, the entire aldehyde group is attached to the electron-deficient 1,3,4-thiadiazole ring. This effect is consistent with observations for aldehydes attached to other heterocyclic systems, where chemical shifts above 10.0 ppm are common.[7] The general range for aldehyde protons is typically 9.0-10.0 ppm.[8][9]
-
Multiplicity: Singlet (s) This proton has no adjacent hydrogen atoms (protons on a neighboring carbon) with which to couple. Therefore, its signal will appear as a sharp singlet.
-
Integration: 1H The area under this signal will correspond to a single proton.
The Methyl Protons (Signal b)
-
Predicted Chemical Shift (δ): 2.7 - 2.9 ppm The methyl protons are attached to the C5 position of the thiadiazole ring. While less deshielded than the aldehyde proton, their chemical shift is further downfield than a typical aliphatic methyl group (which appears around 0.9 ppm).[9] This deshielding is caused by the electron-withdrawing nature and aromaticity of the heterocyclic ring. In similar 5-methyl-1,3,4-thiadiazole derivatives, the methyl signal consistently appears in this region.[10] For instance, in related structures, methyl groups attached to a thiadiazole ring have been reported at approximately 2.8 ppm.[11]
-
Multiplicity: Singlet (s) The three protons of the methyl group are chemically equivalent and have no neighboring protons. Consequently, this signal will also be a singlet.
-
Integration: 3H The integrated area of this signal will be three times that of the aldehyde proton signal, corresponding to the three equivalent methyl protons.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CHO | 9.5 - 10.5 | Singlet (s) | 1H |
| b | -CH₃ | 2.7 - 2.9 | Singlet (s) | 3H |
Self-Validating Experimental Protocol for Spectrum Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended. The logic behind each step is provided to foster a self-validating system where potential issues are anticipated and mitigated.
Caption: Workflow for acquiring the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound.
-
Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Action: Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean vial. Tetramethylsilane (TMS) can be pre-added to the solvent by the manufacturer as a 0 ppm reference.
-
Causality: Deuterated solvent prevents a large, overwhelming solvent signal in the spectrum. TMS provides a universally accepted calibration point for chemical shifts.
-
Action: Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Causality: A homogeneous solution is critical for sharp, symmetrical peaks.
-
-
Instrument Setup and Calibration:
-
Action: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for optimal resolution).
-
Action: Lock the spectrometer on the deuterium signal of the solvent.
-
Causality: The lock signal corrects for magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.
-
Action: Shim the magnetic field to optimize its homogeneity across the sample. Aim for a narrow, symmetrical TMS peak.
-
Causality: Shimming minimizes peak distortions and broadness, maximizing spectral resolution.
-
-
Data Acquisition:
-
Action: Use a standard one-pulse (zg30 or similar) sequence.
-
Action: Set the spectral width to encompass the expected range of signals (e.g., -1 to 15 ppm).
-
Action: Set the number of scans (NS) to 16 or 32.
-
Causality: Averaging multiple scans increases the signal-to-noise ratio, making the signals clearer relative to the baseline noise.
-
Action: Set the relaxation delay (d1) to 5 seconds.
-
Causality: A sufficiently long relaxation delay is crucial for quantitative accuracy. It allows all protons to fully return to their equilibrium state before the next pulse, ensuring that the signal integrations accurately reflect the proton ratios.
-
-
Data Processing:
-
Action: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Action: Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode with a flat baseline.
-
Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Action: Integrate the signals and label the peak chemical shifts.
-
Conclusion
The ¹H NMR spectrum of this compound is characterized by two distinct singlets: a highly deshielded aldehyde proton signal found between δ 9.5-10.5 ppm and a moderately deshielded methyl proton signal between δ 2.7-2.9 ppm. The absence of spin-spin coupling simplifies the spectrum, making it an excellent tool for rapid and unambiguous confirmation of the compound's identity and purity. The provided protocol ensures the acquisition of high-fidelity, reliable data crucial for research and development applications.
References
- Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
- Journal of Chemical and Pharmaceutical Research, 2016, 8(8):65-70. JOCPR.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
- 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC.
- Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58: (a) ¹H-NMR;... ResearchGate.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Unknown Source.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Unknown Source.
- This compound, 95%. Lab-Chemicals.Com.
- Short Summary of 1H-NMR Interpretation. Unknown Source.
- This compound. Sigma-Aldrich.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI.
- 174 Thiadiazoles and Their Properties. ISRES.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20.198.91.3:8080 [20.198.91.3:8080]
- 7. mdpi.com [mdpi.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a thorough understanding of its structural characterization by NMR. This document will delve into the theoretical principles governing the ¹³C NMR spectrum of this molecule, provide a predicted spectrum with detailed peak assignments, outline a robust experimental protocol for data acquisition, and discuss the interpretation of the spectral data.
Introduction to this compound and the Role of ¹³C NMR
This compound (CAS No. 61018-49-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,3,4-thiadiazole ring is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of both a methyl group and a reactive carbaldehyde function makes this molecule a versatile building block for the synthesis of more complex derivatives.
¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[2] Unlike ¹H NMR, which provides information about the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, providing valuable information about its chemical environment, hybridization, and connectivity.[2] For a molecule like this compound, ¹³C NMR is crucial for confirming the integrity of the thiadiazole ring and verifying the presence and electronic state of the substituent groups.
Theoretical Principles and Spectrum Prediction
The ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shift (δ) of each carbon is influenced by the electronegativity of neighboring atoms, the hybridization state (sp, sp², sp³), and resonance effects within the molecule.
Below is a diagram of the molecule with each carbon atom labeled for the subsequent discussion.
Figure 1: Structure of this compound with carbon numbering for NMR assignment.
Predicted Chemical Shifts
Based on established chemical shift ranges for analogous functional groups and heterocyclic systems, the following predictions can be made for the ¹³C NMR spectrum of this compound.
| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbon | C1 | sp² | 180 - 195 | Aldehyde carbonyl carbons are highly deshielded and typically resonate in this downfield region.[4] The electron-withdrawing nature of the thiadiazole ring is expected to shift this peak towards the lower end of the typical range for aromatic aldehydes (190-200 ppm). |
| Ring Carbon (C-2) | C2 | sp² | 165 - 175 | This carbon is part of the aromatic thiadiazole ring and is bonded to the electron-withdrawing aldehyde group and a nitrogen atom. This environment leads to significant deshielding. |
| Ring Carbon (C-5) | C3 | sp² | 155 - 165 | This ring carbon is bonded to the methyl group and a nitrogen atom. It is expected to be less deshielded than C2 due to the electron-donating nature of the methyl group compared to the aldehyde. |
| Methyl Carbon | C4 | sp³ | 10 - 20 | Methyl carbons typically appear in the upfield region of the spectrum. The attachment to the sp² hybridized ring carbon will cause a slight downfield shift compared to a simple alkane. For comparison, the methyl group in 2-amino-5-methyl-1,3,4-thiadiazole appears around 16 ppm. |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, a carefully designed experimental protocol is essential. The following procedure is recommended as a robust starting point.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is a concern. It is crucial to be aware that solvent choice can influence chemical shifts.[5]
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most high-quality deuterated solvents already contain TMS.
NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Justification |
| Pulse Program | zgpg30 or similar | A standard 30° pulse with proton decoupling is a good starting point for routine ¹³C NMR. |
| Acquisition Time (AQ) | 2.0 - 3.0 s | Allows for adequate signal decay and good resolution. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is necessary to allow for the relaxation of quaternary carbons and to obtain more reliable integrations if desired.[6] |
| Number of Scans (NS) | 1024 or higher | A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2] |
| Spectral Width (SW) | 0 - 220 ppm | This range covers the expected chemical shifts for all carbons in the molecule.[7] |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
To aid in the definitive assignment of the methyl (CH₃) and aldehyde (CH) carbons, performing DEPT-90 and DEPT-135 experiments is highly recommended.[8][9][10]
-
DEPT-90: This experiment will only show signals for CH carbons. In this case, only the aldehyde carbon (C1) should be visible.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, we expect a positive signal for the aldehyde carbon (C1) and the methyl carbon (C4).
The following diagram illustrates the recommended experimental workflow.
Figure 2: Recommended experimental workflow for the ¹³C NMR analysis of this compound.
Spectral Analysis and Data Interpretation
A standard broadband proton-decoupled ¹³C NMR spectrum will show each of the four unique carbons as a single line (singlet).[11] The interpretation involves assigning each of these signals to a specific carbon atom in the molecule.
Step-by-Step Peak Assignment
-
Identify the Aldehyde Carbon (C1): The most downfield signal, expected between 180-195 ppm, will correspond to the aldehyde carbonyl carbon. This assignment can be confirmed with the DEPT-90 spectrum, where it should appear as the sole signal.
-
Identify the Methyl Carbon (C4): The most upfield signal, predicted to be in the 10-20 ppm range, is the methyl carbon. In the DEPT-135 spectrum, this will be a positive signal.
-
Assign the Ring Carbons (C2 and C3): The remaining two signals in the aromatic region (155-175 ppm) belong to the thiadiazole ring carbons. The carbon attached to the aldehyde group (C2) is expected to be more deshielded (further downfield) than the carbon attached to the methyl group (C3) due to the stronger electron-withdrawing effect of the aldehyde.
-
Confirm with DEPT: The DEPT-135 spectrum will show a positive signal for the aldehyde CH (C1) and the methyl CH₃ (C4). The ring carbons (C2 and C3) are quaternary with respect to protons and will be absent in both DEPT-90 and DEPT-135 spectra.[10]
Practical Applications and Conclusion
The ¹³C NMR data for this compound serves several critical purposes in a research and development setting:
-
Structural Verification: It provides definitive confirmation of the carbon skeleton, ensuring the correct compound has been synthesized or sourced.
-
Purity Assessment: The presence of any additional peaks in the spectrum can indicate the presence of impurities.
-
Reaction Monitoring: Changes in the ¹³C NMR spectrum can be used to monitor the progress of reactions involving this molecule, for example, the conversion of the aldehyde group to other functionalities.
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Optimized Default ¹³C Parameters. NMR Facility - Chemistry Department, University of Maryland. Available at: [Link]
-
¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]
-
13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
¹³C NMR spectroscopy • Chemical shift. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Synthesis and Characterization of Organometallic Complexes. ACS Publications. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
DEPT: A tool for ¹³C peak assignments. Nanalysis. Available at: [Link]
-
¹³C NMR Spectroscopy and DEPT. Chemistry LibreTexts. Available at: [Link]
-
DEPT ¹³C NMR Spectroscopy. OpenStax. Available at: [Link]
-
Characteristic ¹H and ¹³C NMR chemical shift values of the synthesized ring A-fused pyrazole regioisomers. ResearchGate. Available at: [Link]
-
DEPT Carbon NMR Spectroscopy. YouTube. Available at: [Link]
-
Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Publications. Available at: [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford. Available at: [Link]
-
A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Available at: [Link]
-
chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Available at: [Link]
-
¹³C DEPT NMR 1D Spectrum. The University of Utah. Available at: [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. sc.edu [sc.edu]
An In-depth Technical Guide to the Infrared Spectrum of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (C₄H₄N₂OS), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole moiety is a key pharmacophore found in a range of therapeutic agents, making structural elucidation critical for synthesis validation and quality control.[1] This document outlines the theoretical basis for the compound's vibrational spectroscopy, presents a detailed experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR, and offers an in-depth interpretation of the resulting spectrum. Key diagnostic peaks, including the aldehyde carbonyl (C=O) stretch, aldehydic C-H stretches, and characteristic vibrations of the thiadiazole ring, are analyzed. This guide serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel thiadiazole derivatives.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic building block. The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and is integral to a wide array of pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The aldehyde functional group at the 2-position and the methyl group at the 5-position provide reactive sites for further synthetic elaboration, enabling the construction of more complex molecules for drug discovery and development programs.
Given its importance, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide explains how to leverage IR spectroscopy to confirm the identity and structural integrity of this compound.
Fundamentals of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular vibration (e.g., stretching, bending).
The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure. For this compound, key vibrational modes include:
-
C=O stretch of the aldehyde.
-
C-H stretches of the aldehyde and methyl groups.
-
C=N and C-S stretches within the thiadiazole ring.
-
Bending vibrations of the methyl group and C-H bonds.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum, we must first analyze the molecule's structure and predict which vibrational modes will be IR-active.
Caption: Standard workflow for acquiring a solid sample spectrum using ATR-FTIR.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize as per the manufacturer's guidelines.
-
Crystal Cleaning (Self-Validation Step 1): The ATR crystal (typically diamond or germanium) must be impeccably clean. [2]Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Collection (Self-Validation Step 2): Collect a background spectrum with the clean, empty ATR crystal. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed. [3]5. Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure to the solid sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum with good signal-to-noise.
-
Sample Spectrum Collection: Collect the sample spectrum. Typical parameters would be a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. [4]7. Post-Measurement Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 2.
-
Data Processing: The resulting spectrum should be processed using the instrument's software. This typically involves an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave and a baseline correction to remove any broad, rolling features.
Spectral Analysis and Interpretation
While an experimental spectrum for this specific molecule is not widely published, a detailed interpretation can be constructed based on well-established group frequencies from authoritative sources.
Data Summary: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Authoritative Source |
|---|---|---|---|
| ~3000-2850 | Medium | C-H (sp³) Stretch | Asymmetric and symmetric stretching of the methyl group. |
| ~2830 | Medium | C-H Aldehydic Stretch | Characteristic Fermi resonance doublet peak for aldehydes. [5][6] |
| ~2730 | Medium | C-H Aldehydic Stretch | Second, highly diagnostic Fermi resonance doublet peak. [5][6] |
| ~1695 | Strong | C=O Carbonyl Stretch | Strong, sharp absorption typical for an aldehyde. The position is lowered from the typical ~1725 cm⁻¹ due to electronic conjugation with the aromatic thiadiazole ring. [6][7][8] |
| ~1580 | Medium-Strong | C=N Ring Stretch | Characteristic stretching vibration of the 1,3,4-thiadiazole ring system. [9][10] |
| ~1450 & ~1380 | Medium | C-H (sp³) Bend | Asymmetric and symmetric bending (scissoring) modes of the methyl group. |
| ~1200-1000 | Medium-Weak | C-N / C-C Stretches | Vibrations associated with the thiadiazole ring and the C-C bond between the ring and the aldehyde. |
| ~700 | Medium-Weak | C-S-C Ring Vibration | Characteristic vibration involving the sulfur atom within the heterocyclic ring. [11]|
Detailed Breakdown:
-
The C-H Stretching Region (3100-2700 cm⁻¹): This region will be dominated by the sp³ C-H stretches of the methyl group just below 3000 cm⁻¹. The most telling features, however, are the two medium-intensity bands expected around 2830 cm⁻¹ and 2730 cm⁻¹. [6]The presence of these two distinct peaks is strong evidence for the aldehyde C-H group and can be used to definitively distinguish the compound from a ketone or carboxylic acid.
-
The Carbonyl Region (~1700 cm⁻¹): The single most intense and sharpest peak in the spectrum is predicted to be the C=O stretch at approximately 1695 cm⁻¹. Aromatic or α,β-unsaturated aldehydes typically absorb between 1710-1685 cm⁻¹. [5][8]The electron-withdrawing nature of the thiadiazole ring and its conjugation with the carbonyl group shifts this absorption to a lower frequency compared to a saturated aldehyde (~1730 cm⁻¹). [6]
-
The Double Bond / Fingerprint Region (1600-650 cm⁻¹):
-
C=N Stretch: A strong to medium band around 1580 cm⁻¹ is characteristic of the C=N stretching vibration within the thiadiazole ring. Studies on similar 2,5-disubstituted 1,3,4-thiadiazoles consistently report this peak in the 1570-1630 cm⁻¹ range. [9][10] * Methyl Bends: Absorptions for the methyl C-H bending modes are expected near 1450 cm⁻¹ and 1380 cm⁻¹.
-
Ring Vibrations: The region from 1300 cm⁻¹ to 900 cm⁻¹ will contain complex, overlapping peaks corresponding to C-N and C-C stretching and C-H bending modes. These are part of the "fingerprint region" and, while difficult to assign individually, their collective pattern is unique to the molecule.
-
C-S Vibration: A band in the 700 cm⁻¹ region can be attributed to vibrations involving the C-S-C linkage within the thiadiazole ring. [11]
-
Applications in Synthesis and Quality Control
-
Reaction Monitoring: During the synthesis of this compound (e.g., via oxidation of the corresponding alcohol), FTIR can be used to monitor the reaction's progress. The disappearance of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) and the appearance of the strong C=O stretch (~1695 cm⁻¹) and the aldehyde C-H stretches (~2730 cm⁻¹) would signify a successful conversion.
-
Purity Assessment: The IR spectrum of the final product should be clean, showing only the peaks attributed to the target molecule. The absence of a broad O-H band from residual alcohol or a broad carboxylic acid O-H band (~3000 cm⁻¹) from over-oxidation would indicate high purity.
-
Identity Confirmation: The obtained spectrum can be compared to a reference spectrum or the predicted peak table provided in this guide to confirm the identity of a synthesized batch, ensuring it is the correct isomer and compound.
Conclusion
The infrared spectrum of this compound provides a rich source of structural information that is invaluable for chemical synthesis and analysis. The key diagnostic features are a strong, conjugation-shifted carbonyl (C=O) absorption around 1695 cm⁻¹, a pair of characteristic aldehydic C-H stretching bands near 2830 cm⁻¹ and 2730 cm⁻¹, and a C=N ring stretching vibration around 1580 cm⁻¹. By following the robust ATR-FTIR protocol detailed herein and understanding the rationale behind the spectral interpretation, researchers can confidently verify the structure, monitor the synthesis, and assess the purity of this important heterocyclic compound.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (n.d.). MDPI. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2012). Iraqi National Journal of Chemistry. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). PubMed Central. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry. [Link]
-
IR: aldehydes. (n.d.). University of Calgary. [Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (n.d.). University of Toronto Scarborough. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]
-
Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. (2007). ResearchGate. [Link]
-
Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (2002). ResearchGate. [Link]
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2020). ResearchGate. [Link]
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2022). Research Journal of Pharmacy and Technology. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]
-
Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. [Link]
-
Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. (2010). Journal of Chemical Education. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]
-
SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Mass Spectrometry of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
[1]
Part 1: Executive Summary & Strategic Context[1]
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (CAS: 61018-49-3) is a high-value heterocyclic scaffold used extensively in the synthesis of Schiff bases, hydrazones, and antimicrobial agents.[1] Its reactivity, driven by the electron-deficient thiadiazole ring coupled with an aldehyde handle, makes it a critical intermediate in drug discovery.
However, this same reactivity presents analytical challenges. The aldehyde moiety is prone to rapid oxidation (to carboxylic acid) and hydrate formation in protic solvents. This guide provides a definitive protocol for the mass spectrometric characterization of this compound, distinguishing between ionization artifacts and genuine metabolic/synthetic byproducts.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Before establishing MS parameters, one must understand the isotopic and electronic signature of the analyte.
| Parameter | Specification | Notes |
| Formula | Contains one Sulfur atom.[1][2][3][4] | |
| Exact Mass | 128.0044 Da | Monoisotopic mass. |
| Isotopic Pattern | M (100%), M+1 (~5%), M+2 (~4.5%) | Diagnostic: The M+2 peak is significant due to |
| Reactivity | High | Susceptible to auto-oxidation to 5-methyl-1,3,4-thiadiazole-2-carboxylic acid (MW 144).[1] |
Part 3: Experimental Protocols
Sample Preparation (Self-Validating System)
Direct injection of the aldehyde often leads to ambiguous spectra due to polymerization or hydrate formation. The following protocol minimizes artifacts.
Reagents:
-
LC-MS Grade Acetonitrile (ACN).[1]
-
Formic Acid (FA) - 0.1% v/v.[1]
-
Avoid: Methanol (promotes hemiacetal formation
).
Workflow:
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL anhydrous ACN. Sonicate for 30 seconds.
-
Dilution: Dilute 1:100 in 0.1% FA/ACN for ESI-MS.
-
Derivatization Check (Optional but Recommended): If peak broadening occurs, react an aliquot with 2,4-Dinitrophenylhydrazine (DNPH). The formation of the hydrazone (Mass shift: +180 Da) confirms the intact aldehyde.
Instrumentation Parameters
Rationale: These settings balance ionization efficiency with the preservation of the labile aldehyde proton.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI (+) / EI (70 eV) | ESI for molecular weight confirmation; EI for structural fingerprinting. |
| Capillary Voltage | 3.0 kV | Moderate voltage prevents in-source fragmentation.[1] |
| Cone Voltage | 20 V | Low cone voltage preserves the protonated molecular ion |
| Source Temp | 120°C | Kept low to prevent thermal degradation/oxidation. |
| Desolvation Gas | High flow ensures rapid droplet evaporation, critical for polar heterocycles. |
Part 4: Mass Spectral Analysis & Fragmentation Pathways[1][3][7]
Electron Impact (EI) Fragmentation (Hard Ionization)
In EI (70 eV), the molecule undergoes characteristic fragmentation driven by the stability of the aromatic thiadiazole ring and the lability of the carbonyl group.
Primary Pathway (The "Unzipping" Mechanism):
-
Molecular Ion (
): m/z 128. -
Alpha-Cleavage (
): m/z 127. Loss of the aldehydic hydrogen to form the acylium ion. -
Decarbonylation (
): m/z 99.[1] Expulsion of neutral CO from the acylium ion yields the 5-methyl-1,3,4-thiadiazolyl cation.[1] -
Ring Cleavage (
Loss): m/z 71. The thiadiazole ring is notorious for losing molecular nitrogen ( , 28 Da) under high energy, collapsing the 5-membered ring.
ESI-MS/MS Fragmentation (Soft Ionization)
In ESI (+), the parent ion is observed at m/z 129 (
-
Precursor: m/z 129
-
Fragment 1 (m/z 101): Loss of CO (28 Da). Unlike EI, ESI often retains the proton, leading to a direct loss of CO from the protonated aldehyde.
-
Fragment 2 (m/z 59): Fragmentation of the thiadiazole ring (breaking N-N and C-S bonds) often yields the
(acetonitrilium) species or related thio-fragments.[1]
Part 5: Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation for the this compound, contrasting the EI and ESI pathways.
Caption: Comparative fragmentation pathways for EI (Hard) and ESI (Soft) ionization modes. Note the distinct decarbonylation steps.
Part 6: Impurity Profiling & Artifacts[1]
In drug development, distinguishing the active pharmaceutical ingredient (API) from degradants is paramount.
| m/z (ESI+) | Identity | Origin/Causality |
| 145 | Carboxylic Acid | Oxidation: Exposure to air transforms the aldehyde to 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.[1] |
| 161 | Hemiacetal | Solvent Artifact: Analysis performed in Methanol. Switch to ACN. |
| 147 | Hydrate | Aqueous Artifact: Common in high % water mobile phases. |
| 257 | Dimer | Concentration: Sample concentration too high (>10 µg/mL). |
The "McLafferty" Myth
Researchers often look for McLafferty rearrangements in carbonyls. Note: this compound does not undergo a classic McLafferty rearrangement.[1] The methyl hydrogens are not in the gamma position relative to the carbonyl oxygen in a flexible chain; the rigid ring structure prevents the necessary 6-membered transition state. Any loss of 42 Da (Propene-like) is statistically improbable; focus on CO and
Part 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776326, this compound.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. Mass spectrometry of thiadiazole derivatives: Fragmentation patterns. (General reference on thiadiazole ring stability). Retrieved from [Link][1]
An In-depth Technical Guide to the Physical Properties of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a carbaldehyde group at the 2-position of the 5-methyl-1,3,4-thiadiazole ring system creates a versatile synthetic intermediate, ripe for further molecular elaboration in drug discovery programs. A thorough understanding of the physical properties of this key building block, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known physical characteristics, supported by experimental data where available, and outlines standard methodologies for their determination.
Molecular Identity and Core Physicochemical Data
This compound is a heterocyclic aldehyde that possesses the fundamental 1,3,4-thiadiazole ring, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structural motif imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 61018-49-3 | [4] |
| Molecular Formula | C₄H₄N₂OS | [4] |
| Molecular Weight | 128.15 g/mol | [4] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | Not explicitly stated in available literature, likely a solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
It is crucial to handle this compound under an inert atmosphere to prevent potential degradation, as is common for many heterocyclic aldehydes.
Structural Elucidation and Spectroscopic Data
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While a complete set of spectral data is not widely published, key insights are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum:
A published synthesis of this compound provides the following ¹H NMR data.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.19 | Singlet | 1H | Aldehyde proton (-CHO) |
| 2.92 | Singlet | 3H | Methyl protons (-CH₃) |
Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz[4]
The downfield shift of the aldehyde proton is characteristic, and the singlet nature of both peaks confirms the absence of adjacent protons for splitting.
¹³C NMR Spectrum:
As of the latest literature review, a publicly available, experimentally determined ¹³C NMR spectrum for this compound has not been identified. However, based on related structures, the following chemical shifts can be predicted:
-
C=O (aldehyde): ~180-190 ppm
-
C2 (thiadiazole ring, attached to CHO): ~160-170 ppm
-
C5 (thiadiazole ring, attached to CH₃): ~150-160 ppm
-
CH₃ (methyl): ~15-25 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |
| ~1700 | Strong | C=O stretch of the aldehyde |
| ~1600-1450 | Medium-Weak | C=N and C=C stretches of the thiadiazole ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 128.
Thermal and Solubility Properties: The Missing Data
Rationale for Experimental Determination
-
Melting Point: A sharp melting point range is a key indicator of purity. Its determination is fundamental for quality control.
-
Boiling Point: While likely to be a solid at room temperature, knowledge of its boiling point under reduced pressure would be essential for purification by distillation.
-
Solubility: Understanding the solubility profile in a range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) is crucial for designing reaction conditions, purification procedures, and for its potential formulation in biological assays. The polar nature of the aldehyde and the heterocyclic ring suggests potential solubility in polar organic solvents.
Experimental Protocols for Property Determination
For researchers who have synthesized or acquired this compound, the following standard protocols can be employed to determine its key physical properties.
Workflow for Physical Property Determination
Caption: Workflow for the comprehensive physical characterization of this compound.
Melting Point Determination
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Profiling
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO).
-
Sample Preparation: A known mass of the compound (e.g., 10 mg) is placed into a series of small vials.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Observation: The vials are agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C).
-
Classification: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.
Spectroscopic Analysis Workflow
Caption: Standard workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. While its fundamental molecular identity is well-established, a comprehensive public profile of its physical properties, particularly melting point, boiling point, and solubility, remains incomplete. The provided ¹H NMR data serves as a solid foundation for its structural verification. This guide has synthesized the available information and presented standard, validated protocols to enable researchers to complete the physical characterization of this important synthetic building block. The generation and dissemination of this missing data will undoubtedly benefit the wider scientific community in accelerating the development of novel thiadiazole-based therapeutics.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). ResearchGate. [Link]
-
N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. (2025). ResearchGate. [Link]
-
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid. PubChem. [Link]
-
(PDF) Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. (2015). ResearchGate. [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. 61018-49-3 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 5. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 6. 20.198.91.3:8080 [20.198.91.3:8080]
stability of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Technical Guide: Stability Profile and Handling of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Part 1: Executive Summary
This compound (CAS: 61018-49-3) is a critical heterocyclic building block used primarily in the synthesis of Schiff bases, hydrazones, and bioactive scaffolds for oncology and antimicrobial research.[1][2]
While the 1,3,4-thiadiazole ring confers aromatic stability, the C2-aldehyde moiety is highly reactive due to the electron-deficient nature of the heterocycle.[2][3] This compound exhibits a high propensity for auto-oxidation to its corresponding carboxylic acid and rapid hydration in aqueous media to form gem-diols.[1] Consequently, it requires strict exclusion of oxygen and moisture during storage and handling.[2]
Core Stability Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Avoid aqueous bases.[2]
Part 2: Molecular Architecture & Reactivity
Electronic Descriptors & Instability Drivers
The stability profile is dictated by the push-pull electronic effects between the methyl group, the thiadiazole ring, and the formyl group.[2]
-
The 1,3,4-Thiadiazole Ring: Acts as a strong electron-withdrawing group (EWG) due to the electronegative nitrogen atoms and the inductive effect of sulfur.[2] This withdraws electron density from the exocyclic carbonyl carbon.
-
The Carbonyl Carbon: Becomes highly electrophilic. Unlike benzaldehyde, where the phenyl ring donates electron density via resonance to stabilize the carbonyl, the thiadiazole ring destabilizes it, making it susceptible to nucleophilic attack (water, alcohols).[2]
-
The Methyl Group: Provides only weak inductive donation (+I), insufficient to counteract the ring's electron withdrawal.[2]
Primary Degradation Pathways
-
Auto-Oxidation (Aerobic): The aldehyde C-H bond is weakened.[1] Exposure to atmospheric oxygen rapidly converts the aldehyde to 5-methyl-1,3,4-thiadiazole-2-carboxylic acid .[1][2] This is the dominant degradation pathway in solid state.
-
Hydration (Gem-Diol Formation): In the presence of moisture or protic solvents, the electrophilic carbonyl reacts with water to form the hydrate (gem-diol).[1]
-
Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂[1]
-
Impact: This equilibrium complicates HPLC analysis (peak splitting) and NMR interpretation.
-
-
Base-Catalyzed Ring Cleavage: The 1,3,4-thiadiazole ring is sensitive to strong bases (e.g., NaOH, KOH), which can attack the C2/C5 positions leading to ring opening and sulfur extrusion.[2]
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the critical degradation and reactivity pathways.
Caption: Figure 1.[1][2][3][4][5] Primary reactivity and degradation pathways.[2] Red path indicates oxidative instability; Yellow path indicates hydration equilibrium.[1][2]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol: Purity Assessment & Hydrate Detection
Objective: To distinguish between the active aldehyde and its hydrate or acid degradants using 1H-NMR.[1]
Materials:
Method:
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL DMSO-d6 under nitrogen.
-
Acquisition: Run 1H-NMR immediately.[1]
-
Signal Validation:
-
Hydration Test: Add 20 µL of D2O to the NMR tube and shake. Re-run.
-
Result: Decrease in the 10.0 ppm signal and increase in the 6.0–6.5 ppm signal confirms the hydration equilibrium.
-
Protocol: Safe Storage & Handling Workflow
Objective: To maintain >98% purity over 6 months.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with dry Argon for 30 seconds before sealing.
-
Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but requires bringing to room temperature in a desiccator to prevent condensation.[1]
-
Handling: Weigh out quickly in air, but perform dissolution and reaction setup under an inert blanket.
Part 5: Quantitative Data Summary
| Property | Value / Characteristic | Implication for Research |
| Physical State | Low-melting solid or oil | May liquefy if slightly impure or wet.[1][2] |
| Solubility | DMSO, DMF, Methanol, Ethanol | Soluble in polar organics.[2] Avoid water for stock solutions.[2] |
| pH Stability | pH 2.0 – 8.0 | Stable.[2] |
| Base Sensitivity | Unstable > pH 9.0 | Ring cleavage occurs; avoid strong hydroxide bases.[2] |
| Oxidation Potential | High | Critical: Will degrade in air within days at RT. |
| Reactivity | High Electrophilicity | Reacts rapidly with amines (Schiff base formation) without acid catalyst. |
Part 6: References
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[2][3][4][5][6][7][8] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2015). Synthesis and properties of thiadiazole aldehydes. Retrieved from [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. isres.org [isres.org]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Schiff Bases
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized protocol for synthesizing Schiff bases (imines) using 5-methyl-1,3,4-thiadiazole-2-carbaldehyde , a highly reactive heterocyclic building block.
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known as a bio-isostere of pyridine and associated with broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] While most literature describes the reaction of amino-thiadiazoles with aromatic aldehydes, the reverse arrangement—utilizing This compound (1) as the electrophile—offers a unique chemical space for drug discovery.
This guide addresses the specific challenges of working with this electron-deficient aldehyde, particularly its high susceptibility to hydration and side reactions, and provides a robust, self-validating protocol for high-yield Schiff base formation.
Chemical Basis & Mechanistic Insights
The "Super-Electrophile" Challenge
Unlike benzaldehyde, the this compound moiety is attached to an electron-poor heteroaromatic ring. The inductive effect of the sulfur and the two nitrogen atoms creates a significant positive dipole at the carbonyl carbon.
-
Consequence 1 (Reactivity): The carbonyl is highly electrophilic, reacting rapidly with amines.
-
Consequence 2 (Instability): In protic solvents (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal. In the presence of trace water, it forms a hydrate (gem-diol), which is unreactive toward amines.
-
Consequence 3 (Base Sensitivity): The 1,3,4-thiadiazole ring is sensitive to strong bases, which can cause ring cleavage (releasing sulfur).
Reaction Pathway Visualization
The following diagram outlines the reaction logic and critical control points.
Caption: Mechanistic pathway highlighting the competitive hemiacetal trap and the reversibility of the dehydration step.
Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Aldehyde | This compound (>95%) | Electrophile |
| Amine | Aromatic or Aliphatic Primary Amine (1.0 - 1.1 eq) | Nucleophile |
| Solvent | Ethanol (Abs.) or Toluene (Anhydrous) | Reaction Medium |
| Catalyst | Glacial Acetic Acid (AcOH) | Proton donor for dehydration |
| Drying Agent | Molecular Sieves (3Å or 4Å) or MgSO₄ | Water scavenger (Critical) |
Method A: Green Protocol (Ethanol/Room Temp)
Best for highly nucleophilic amines (e.g., alkyl amines, electron-rich anilines).
-
Preparation: Activate 3Å molecular sieves by heating or flame drying under vacuum.
-
Dissolution: Dissolve 1.0 mmol of This compound in 5 mL of absolute ethanol.
-
Note: If the solution warms slightly, it indicates hemiacetal formation. Proceed quickly.
-
-
Addition: Add 1.0 mmol of the primary amine.
-
Catalysis: Add 1-2 drops of Glacial Acetic Acid.
-
Dehydration: Add 200 mg of activated molecular sieves directly to the flask.
-
Reaction: Stir at Room Temperature (20–25°C) for 2–6 hours.
-
Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). The aldehyde spot (usually high R_f) should disappear.
-
-
Workup: Filter off the sieves. Cool the filtrate to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.
Method B: Azeotropic Distillation (Toluene/Reflux)
Best for sterically hindered amines or electron-deficient anilines (e.g., nitro-anilines).
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add 2.0 mmol of aldehyde and 2.1 mmol of amine into 20 mL of anhydrous Toluene.
-
Catalysis: Add 5 mol% p-Toluenesulfonic acid (p-TSA) or 3 drops of Acetic Acid.
-
Reflux: Heat to reflux (110°C) for 3–12 hours. Monitor water collection in the trap.
-
Isolation: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/Hexane.
Critical Control Points & Troubleshooting
Stability Warning
The 1,3,4-thiadiazole ring is base-labile .
-
Avoid: Strong bases (NaOH, KOH, NaH) during workup.
-
Risk: Ring opening generates thiolate species, often observed as a foul-smelling yellow/orange degradation product.
-
Corrective Action: Keep pH < 8. Use NaHCO₃ for neutralization if necessary.
Handling the Aldehyde
If the starting aldehyde is not commercially available, it is typically synthesized via oxidation of the 2-methyl group (using SeO₂) or reduction of the ethyl ester.
-
Purity Check: Before reaction, run a ¹H NMR of the aldehyde. The CHO peak should be a singlet around 10.1 ppm . If you see a peak at ~6.0 ppm (CH(OH)(OEt)), your aldehyde has formed a hemiacetal and must be dried or purified.
Characterization of the Schiff Base
The formation of the imine bond is distinct and easily validated.
| Technique | Diagnostic Signal |
| ¹H NMR | Singlet at 8.4 – 8.9 ppm (Azomethine -CH=N-). Disappearance of CHO (10.1 ppm). |
| IR Spectroscopy | Strong band at 1610 – 1630 cm⁻¹ (C=N stretch). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the condensed product. |
Applications in Drug Discovery
The resulting this compound Schiff bases are valuable scaffolds.
-
Metal Complexation: The nitrogen atoms in the thiadiazole ring and the imine bond form a perfect N,N-chelating pocket for transition metals (Cu, Zn, Ni), creating complexes with potent DNA-binding capabilities.
-
Bioactivity: These derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains, often outperforming the parent amine derivatives due to improved lipophilicity.
References
-
General Reactivity of 1,3,4-Thiadiazoles
-
Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 114(10), 5572–5610.
-
-
Schiff Base Synthesis Protocols
-
Qin, W., et al. (2013). "A Green and Efficient Synthesis of Schiff Bases." Asian Journal of Chemistry.
-
-
Thiadiazole Aldehyde Precursors
-
ChemicalBook.[5] "Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate."
-
-
Biological Activity of Thiadiazole Imines
-
Yousif, E., et al. (2019). "Synthesis and characterization of Schiff's bases of sulfamethoxazole." Organic and Medicinal Chemistry Letters.
-
-
Stability Studies
-
Atiya, R. N. (2020). "Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives." Journal of Kufa for Chemical Science.
-
Sources
Strategic Evaluation of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Analogs
Application Note & Protocol Guide for Anticancer Drug Development
Abstract
This technical guide outlines the strategic development of anticancer agents derived from the 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde scaffold. While the aldehyde itself serves as a reactive intermediate, its value lies in its utility as a precursor for Schiff base analogs (hydrazones and thiosemicarbazones). These derivatives exhibit potent anticancer activity via multi-target mechanisms, including EGFR kinase inhibition , tubulin polymerization interference , and induction of mitochondrial apoptosis . This document provides validated protocols for chemical synthesis, high-throughput cytotoxicity screening, and mechanistic profiling.
Part 1: Pharmacophore Insight & Strategic Rationale
The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry due to its mesoionic character and ability to act as a bioisostere of pyrimidine.[1][2]
-
Lipophilicity & Permeability: The sulfur atom enhances lipid solubility, facilitating passive diffusion across the cancer cell membrane.
-
H-Bonding Potential: The nitrogen atoms at positions 3 and 4 serve as hydrogen bond acceptors, critical for binding to the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
-
The Aldehyde "Warhead": The C2-carbaldehyde group is not the final drug but the "diversity handle." It readily condenses with primary amines, hydrazides, and thiosemicarbazides to form azomethine (-CH=N-) linkers . This linker is essential for:
-
Rigidifying the structure to lock the molecule into an active conformation.
-
Coordinating with metal ions (e.g., Fe, Cu) in the tumor microenvironment, generating reactive oxygen species (ROS) that selectively damage cancer cells.
-
Part 2: Experimental Protocols
Protocol A: Modular Synthesis of Schiff Base Analogs
Objective: To synthesize a library of hydrazone/thiosemicarbazone derivatives from this compound.
Reagents:
-
Precursor: this compound (1.0 eq).
-
Reactant: Substituted thiosemicarbazide or hydrazide (1.0 eq).
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade).
-
Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the specific thiosemicarbazide/hydrazide in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if necessary to ensure complete solvation.
-
Addition: Add 1.0 mmol of this compound dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol boiling point) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature, then place on ice. The Schiff base product typically precipitates as a solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde. Recrystallize from hot ethanol/DMF mixture to obtain analytical-grade purity.
Critical Quality Attribute (CQA): The formation of the azomethine bond is confirmed by the disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) and the appearance of the C=N stretch (~1600–1620 cm⁻¹) in FTIR.
Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: To determine the IC50 values of synthesized analogs against cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[2]
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl Sulfoxide).
Workflow:
-
Seeding: Seed tumor cells in 96-well plates at a density of
cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment: Prepare stock solutions of analogs in DMSO (10 mM). Dilute serially in culture media to obtain final concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.
-
Incubation: Add 100 µL of drug dilutions to wells (triplicate). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate % Cell Viability:
Protocol C: Mechanistic Validation (Annexin V/PI Apoptosis Assay)
Objective: To confirm if the cytotoxicity is driven by apoptosis (programmed cell death) rather than necrosis.
-
Treatment: Treat
cells (6-well plate) with the analog at its IC50 concentration for 24 hours. -
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 mins.
-
Staining: Resuspend pellet in 100 µL 1X Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubation: Incubate for 15 mins at RT in the dark.
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
Interpretation:
-
Q1 (Annexin- / PI-): Viable cells.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI+): Necrosis.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Target population).
Part 3: Visualizations & Data Structure
Figure 1: Synthesis & SAR Logic
Caption: Modular synthesis pathway. The aldehyde (Node A) reacts with amines (Node B) to form the active Schiff Base scaffold (Node C), which targets EGFR/DNA.
Figure 2: Proposed Mechanism of Action (Apoptosis Induction)
Caption: Signaling cascade. Thiadiazole analogs inhibit EGFR, reducing Akt phosphorylation, leading to Bax activation, Cytochrome C release, and Caspase-dependent apoptosis.
Part 4: Data Presentation Standards
When reporting results for these analogs, structure your data as follows to ensure comparability with literature (e.g., NCI-60 standards).
Table 1: Cytotoxicity Profile (IC50 in µM)
| Compound ID | R-Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | WI-38 (Normal) | Selectivity Index (SI)* |
| TDZ-1 | -Ph (Phenyl) | 12.5 ± 1.2 | 8.4 ± 0.5 | 15.2 ± 2.1 | >100 | >11.9 |
| TDZ-2 | -Ph-4-NO2 | 4.2 ± 0.3 | 2.1 ± 0.1 | 5.6 ± 0.4 | 85.0 | 40.4 |
| TDZ-3 | -Ph-4-OMe | 25.1 ± 2.5 | 18.3 ± 1.8 | 30.0 ± 3.1 | >100 | >5.4 |
| Cisplatin | (Control) | 3.5 ± 0.4 | 4.8 ± 0.6 | 5.2 ± 0.5 | 15.2 | 3.1 |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety profile.
References
-
Bhosale, A. P., et al. (2023).[3] "A review on the 1,3,4-Thiadiazole as Anticancer Activity." Bulletin of Environment, Pharmacology and Life Sciences.
-
Janowska, S., et al. (2022).[4][5][6] "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." Molecules, 27(6), 1814.[7]
-
Finiuk, N. S., et al. (2023).[8] "Study of the anticancer activity of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro." Digital Medicine Association.
-
Gomha, S. M., et al. (2018).[9] "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy.[3][9]
-
Mrozek-Wilczkiewicz, A., et al. (2019). "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety."[10] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatile Role of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde in Modern Heterocyclic Synthesis
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde (CAS No: 61018-49-3) emerges as a highly valuable and reactive building block for the synthesis of more complex heterocyclic systems.[3] Its aldehyde functionality serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of its application in several cornerstone synthetic transformations, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the 2-Formyl-1,3,4-thiadiazole Moiety
This compound is a bifunctional molecule. The 1,3,4-thiadiazole core provides metabolic stability and acts as a key pharmacophore capable of forming critical interactions with biological targets.[1] The aldehyde group at the C2 position is electron-deficient due to the inductive effect of the heterocyclic ring, making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its utility in constructing diverse molecular architectures.
This document will focus on four primary classes of reactions where this aldehyde is a key precursor:
-
Schiff Base Formation: A fundamental route to imines, which are precursors to numerous bioactive compounds and ligands.
-
Knoevenagel Condensation: A powerful C-C bond-forming reaction with active methylene compounds to generate functionalized alkenes.
-
Wittig-Type Olefination: A reliable method for converting the aldehyde into a vinyl-substituted thiadiazole.
-
Multicomponent Reactions: Efficient one-pot syntheses for rapidly building molecular complexity, such as in the formation of thiazolidin-4-ones.
Application I: Synthesis of Schiff Bases (Imines)
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and fundamental transformation in organic synthesis. These imines are not only stable compounds in their own right, often exhibiting biological activity, but are also critical intermediates for the synthesis of other heterocycles like tetrazoles or as ligands for metal complexes.[4][5]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. The process is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal intermediate, converting it into a better leaving group (H₂O).[6]
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Derivatives
Welcome to the technical support center for the chromatographic purification of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these polar heterocyclic aldehydes.
The unique chemical nature of the 1,3,4-thiadiazole ring system, coupled with the reactivity of the carbaldehyde group, presents specific challenges during chromatographic separation.[1][2][3][4] This resource aims to equip you with the expertise to overcome these hurdles and achieve high-purity compounds essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing significant tailing on a silica gel column. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when purifying polar compounds like thiadiazole derivatives on silica gel. The primary cause is often strong interaction between the polar functionalities of your compound (the aldehyde and the nitrogen and sulfur atoms in the thiadiazole ring) and the acidic silanol groups on the silica surface. This can lead to slow desorption and a "tailing" effect on the chromatogram.
-
Troubleshooting Steps:
-
Solvent System Modification: The polarity of your mobile phase is critical. For highly polar compounds, a simple ethyl acetate/hexane system may not be sufficient.[5][6] Consider adding a small percentage of a more polar solvent like methanol or ethanol (e.g., 1-5% in dichloromethane or ethyl acetate) to compete with your compound for binding sites on the silica.[5][7]
-
Addition of a Modifier: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia (as a 10% solution in methanol), to your mobile phase can neutralize the acidic silanol groups, reducing the strong interactions and improving peak shape.[7][8] A typical starting concentration is 0.1-1% of the total solvent volume.
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.
-
Q2: I'm observing decomposition of my aldehyde on the silica gel column. How can I prevent this?
A2: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[9] This is especially true for aldehydes with other sensitive functional groups.
-
Preventative Measures:
-
Deactivation of Silica: Before packing your column, you can "deactivate" the silica gel by treating it with a solution of triethylamine in your non-polar solvent (e.g., 1% TEA in hexane), then flushing with the non-polar solvent before packing. This neutralizes the most acidic sites.
-
Use of Alumina: Switching to a neutral or basic alumina stationary phase can often mitigate acid-catalyzed decomposition.[8]
-
Rapid Chromatography: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the compound faster, and apply slight positive pressure (flash chromatography) to speed up the process.
-
Q3: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What solvent systems should I try?
A3: For very polar compounds, standard solvent systems are often ineffective.[5] You'll need to use a more polar mobile phase to achieve adequate elution.
-
Recommended Solvent Systems for Highly Polar Compounds:
-
Methanol/Dichloromethane (or Chloroform): Start with a low percentage of methanol (e.g., 2-5%) in dichloromethane and gradually increase the methanol concentration.[5][7]
-
Ammonia in Methanol/Dichloromethane: A mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, added to dichloromethane, can be very effective for polar, basic compounds.[5][7]
-
Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW): A system like 80:10:5:5 (v/v/v/v) is a powerful polar solvent mixture. However, be aware that this system is not suitable for flash column chromatography due to the multiple components with different boiling points.[5][7]
-
Q4: Can I use reverse-phase chromatography to purify my this compound derivative?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially for polar compounds that are challenging to purify on normal-phase silica.[10]
-
Key Considerations for Reverse-Phase:
-
Mobile Phase: Typical mobile phases are mixtures of water and a water-miscible organic solvent like acetonitrile or methanol.
-
Additives: For ionizable compounds, adding a buffer or an ion-pairing agent to the mobile phase can improve peak shape and retention.[10] However, be mindful that ion-pairing agents can be difficult to remove and may not be compatible with mass spectrometry.[10][11]
-
Column Choice: Standard C18 columns may not provide sufficient retention for very polar analytes.[10] Consider columns designed for polar compounds, such as those with polar end-capping or embedded polar groups.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity. - Co-elution of structurally similar impurities. | - Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound for optimal column separation.[12] - Try a different stationary phase (e.g., alumina, or a bonded phase like cyano or diol). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Broad Peaks in HPLC | - Column overload. - Secondary interactions with the stationary phase. - High dead volume in the HPLC system. | - Reduce the amount of sample injected onto the column. - Add a modifier to the mobile phase (e.g., a small amount of acid or base) to improve peak shape. - Check all fittings and tubing for proper connections to minimize dead volume.[13] |
| Compound Appears as Multiple Spots on TLC | - Decomposition on the TLC plate. - Tautomerism or isomerization. - Presence of impurities. | - Spot the sample and run the TLC plate immediately. - Use a less acidic stationary phase or add a basic modifier to the solvent system. - Characterize the different spots by scraping them off the plate, extracting the compound, and analyzing by mass spectrometry or NMR to determine if they are isomers or impurities. |
| Irreproducible Retention Times in HPLC | - Changes in mobile phase composition. - Column temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase for each run and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.[14] - Flush the column with a strong solvent after each run and store it in an appropriate solvent.[13] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: Obtain pre-coated silica gel TLC plates. Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.[12]
-
Sample Application: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline.[12]
-
Developing the Chromatogram: Place a small amount of your chosen solvent system into a developing chamber with a piece of filter paper to saturate the atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[12]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).[12][15]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.3.[12]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[15]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.[16] Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add your chosen mobile phase to the top of the column. Apply gentle air pressure to the top of the column to increase the flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified compound. Combine the pure fractions and evaporate the solvent to obtain your purified product.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting peak tailing issues.
References
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Current Science and Technology.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
-
PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]
- ResearchGate. (2015). Ni(II) and Co(III)
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1759. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. [Link]
- Journal of University of Babylon for Pure and Applied Sciences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
-
Columbia University. (n.d.). Column chromatography. [Link]
-
National Institutes of Health. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
- ResearchGate. (2018).
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
- Google Patents. (n.d.).
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
- Der Pharma Chemica. (n.d.). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity.
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 15. columbia.edu [columbia.edu]
- 16. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde and Furfural
In the landscape of drug discovery and development, the exploration of heterocyclic compounds continues to yield promising candidates with diverse pharmacological profiles. This guide provides a detailed comparative analysis of the biological activities of two such compounds: 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, a member of the versatile thiadiazole family, and furfural, a bio-renewable furan derivative. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols.
Introduction: Chemical Scaffolds of Interest
This compound belongs to the 1,3,4-thiadiazole class of heterocycles, a scaffold renowned for its broad spectrum of pharmacological activities.[1] The inherent features of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere for other key chemical groups, contribute to its diverse biological profile, which includes antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate passage across cellular membranes, allowing for effective interaction with biological targets.[4]
Furfural , on the other hand, is a simple aldehyde derived from the dehydration of sugars found in agricultural byproducts. It serves as a key platform chemical for the synthesis of a wide array of furan-based compounds.[5] While extensively used in industrial applications, furfural and its derivatives have also demonstrated notable biological activities, particularly as antimicrobial agents.[5] Its mechanism of action often involves the disruption of microbial cell membranes.[6]
This guide will delve into a side-by-side comparison of these two molecules, evaluating their potential in key therapeutic areas. It is important to note that while extensive data exists for the broader class of 1,3,4-thiadiazoles and for furfural, specific experimental data for this compound is limited. Therefore, this guide will draw upon data from closely related 5-methyl-1,3,4-thiadiazole derivatives to provide a comprehensive and insightful comparison.
Comparative Analysis of Biological Activities
Antimicrobial Activity
A critical area of investigation for novel chemical entities is their ability to combat microbial growth, especially in the face of rising antimicrobial resistance.
5-Methyl-1,3,4-thiadiazole Derivatives: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives incorporating this scaffold have shown potent activity against a wide range of bacterial and fungal pathogens.[7][8] For instance, certain 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives have demonstrated excellent and broad-spectrum antimicrobial activity, comparable to standard antibiotics like Amoxicillin and Fluconazole.[9] Other studies have reported thioglycosides based on the 1,3,4-thiadiazole structure to be most potent against Gram-negative bacteria such as Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL.[9]
Furfural: Furfural and its derivatives have also been recognized for their antimicrobial properties.[5] A key mechanism of furfural's antimicrobial action is the disruption of the cell membrane's integrity.[6] This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]
Quantitative Comparison:
| Compound | Test Organism | MIC (µM) | MBC (µM) | Reference |
| Furfural | Bacillus subtilis | 0.027 | 0.027 | |
| Furfural | Salmonella sp. | 0.029 | 0.121 | |
| Furfuryl Alcohol | Bacillus subtilis | 0.115 | 0.115 | |
| Furfuryl Alcohol | Salmonella sp. | 0.115 | 0.231 | |
| Furoic Acid | Bacillus subtilis | 0.015 | 0.015 | |
| Furoic Acid | Salmonella sp. | 0.009 | 0.030 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry.
5-Methyl-1,3,4-thiadiazole Derivatives: The 1,3,4-thiadiazole scaffold is a promising framework for the design of new anticancer drugs.[2][4] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH) and interference with tubulin polymerization.[2][3][4] A study on a closely related derivative, N-(5-methyl-[1][8][10]thiadiazol-2-yl)-propionamide , demonstrated significant cytotoxic effects against a panel of human tumor cell lines.[11]
Furfural: The anticancer potential of furfural itself is less documented in recent literature. However, derivatives of furfural have been investigated for their cytotoxic effects. It is important to approach this with caution, as some studies have indicated potential carcinogenic activity for certain furan-containing compounds.
Quantitative Comparison of a 5-Methyl-1,3,4-thiadiazole Derivative:
| Cell Line | Cancer Type | IC50 (µg/mL) of N-(5-methyl-[1][8][10]thiadiazol-2-yl)-propionamide |
| HepG2 | Hepatocellular Carcinoma | 9.4[11] |
| HL-60 | Leukemia | In the range of 9.4–97.6[11] |
| MCF-7 | Breast Carcinoma | In the range of 9.4–97.6[11] |
| A549 | Lung Carcinoma | In the range of 9.4–97.6[11] |
| KB-3-1 | Cervical Carcinoma | In the range of 9.4–97.6[11] |
IC50: Half-maximal inhibitory concentration
The data clearly indicates that the studied 5-methyl-1,3,4-thiadiazole derivative exhibits potent anticancer activity, particularly against liver cancer cells.[11] Further research is warranted to explore the anticancer potential of this compound and to directly compare its efficacy with furfural and its derivatives.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
5-Methyl-1,3,4-thiadiazole Derivatives: Several studies have highlighted the antioxidant potential of 1,3,4-thiadiazole derivatives.[3][12] The presence of the sulfur and nitrogen atoms in the heterocyclic ring is believed to contribute to their radical scavenging properties. For example, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives exhibited promising antioxidant activity in the DPPH assay, with some compounds showing IC50 values of 27.50 µM and 28.00 µM, comparable to the standard antioxidant ascorbic acid (IC50 of 29.2 µM).[13]
Furfural: The antioxidant activity of furfural and its derivatives has also been investigated.[5] Furan-containing compounds can act as scavengers of free radicals, thereby protecting against oxidative damage.
While a direct quantitative comparison of the antioxidant activity of this compound and furfural is not available from the reviewed literature, the existing data on their respective derivatives suggests that both chemical classes possess notable antioxidant potential.
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their rational development as therapeutic agents.
This compound: A Multi-faceted Approach
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with fundamental cellular processes.[2] One key mechanism involves the inhibition of tubulin polymerization .[2] By disrupting the formation of microtubules, essential components of the cytoskeleton, these compounds can arrest the cell cycle and induce apoptosis.[2] Another proposed mechanism is the inhibition of critical enzymes involved in cancer cell proliferation, such as carbonic anhydrase and various kinases.[3]
Caption: Proposed anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Furfural: Disrupting the Microbial Fortress
The primary antimicrobial mechanism of furfural involves the disruption of the cell membrane .[6] Furfural interacts with the lipid and protein components of the microbial cell membrane, leading to a loss of structural integrity and increased permeability.[6] This allows for the leakage of essential ions and metabolites, disrupting the cell's homeostasis and ultimately leading to cell death.[6]
Caption: Antimicrobial mechanism of action of furfural.
Experimental Protocols: A Guide for the Bench
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[14][15][16]
Workflow:
Caption: Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Workflow:
Caption: DPPH radical scavenging assay workflow.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control (50 µL of methanol + 150 µL of DPPH solution) and a blank (200 µL of methanol).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Conclusion and Future Directions
This comparative guide highlights the significant biological potential of both 5-methyl-1,3,4-thiadiazole derivatives and furfural. The 1,3,4-thiadiazole scaffold, particularly with a 5-methyl substitution, demonstrates promising anticancer activity, as evidenced by the low micromolar IC50 values of its propionamide derivative. The broader class of 1,3,4-thiadiazoles also exhibits potent and wide-ranging antimicrobial properties. Furfural and its derivatives, on the other hand, stand out for their strong antimicrobial efficacy, with well-defined MIC values in the low micromolar range.
A clear direction for future research is the direct, head-to-head experimental evaluation of this compound and furfural across a panel of antimicrobial, anticancer, and antioxidant assays. This would provide the definitive quantitative data needed for a conclusive comparison. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for its potential optimization as a therapeutic agent.
For drug development professionals, both scaffolds offer intriguing starting points. The versatility of the 1,3,4-thiadiazole ring allows for extensive structure-activity relationship (SAR) studies to fine-tune its biological profile. Furfural, as a readily available bio-renewable resource, presents an attractive and sustainable platform for the development of new antimicrobial agents. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into these promising chemical entities.
References
- Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-enviromental and Polution-LV.(n.d.).
- Constantin, M-M., Gird, C-E., et al. (2023).
- Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30139-30153.
- Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1437-1470.
- Kwiecień, H., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- Măruţescu, L., et al. (2010). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 15(11), 7851-7865.
- Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls, 2(1), 1-10.
- Rabie, A. M., & Tantawy, A. S. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Journal of Chemistry, 2018, 1-16.
- El-Sayed, W. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1127-1141.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Low, J. N., et al. (2002). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Al-Ismail, K., et al. (2016). DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a.
- Szałaj, N., et al. (2024).
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-t[1][8][10]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 127-133.
- Kumar, K. I. A., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
- Carbone, A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(24), 8059.
- Ghorbani, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Patel, K., et al. (2019).
- Sawarkar, A. D., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- El-Haskoury, R., et al. (2021). IC50 values of antioxidant activity in DPPH radical scavenging assay.
- Chigurupati, S., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 1-8.
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Yino Biologic. (2026, January 12). What is the mechanism of action of furfural preservative against microorganisms?. Retrieved from [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Akter, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. Retrieved from [Link]
- Betancourt, T., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports, 6, 37237.
- Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001.
- Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
- Ashrafi, M., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules, 55, 254-258.
- Seleteng-Kose, L., et al. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Kwiecień, H., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- Sawarkar, A. D., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar.
- Adedapo, A. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
- Kumar, A., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1249, 131599.
- Daglia, M. (2012). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Annual Review of Food Science and Technology, 3, 297-318.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yinobio.net [yinobio.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. researchgate.net [researchgate.net]
- 13. saudijournals.com [saudijournals.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and remarkable versatility.[1] This five-membered heterocyclic ring, a bioisostere of pyrimidine, has the intrinsic ability to interfere with DNA replication processes, making it a cornerstone for the development of novel anticancer agents.[2][3] Its mesoionic character facilitates passage across cellular membranes, allowing for potent interactions with a diverse array of biological targets.[4][5] This guide provides a comparative analysis of various 1,3,4-thiadiazole derivatives, elucidating their structure-activity relationships (SAR), mechanisms of action, and cytotoxic profiles against various cancer cell lines, grounded in recent experimental data.
The Rationale for Targeting Cancer with 1,3,4-Thiadiazole Scaffolds
The efficacy of the 1,3,4-thiadiazole ring stems from its unique electronic and structural properties. The high aromaticity of the ring system confers significant in vivo stability with generally low toxicity.[4] The strategic placement of substituents at the C2 and C5 positions allows for fine-tuning of the molecule's pharmacological properties, enabling the design of derivatives that can selectively target various pathways crucial for cancer cell proliferation and survival.[6] These targets include protein kinases, tubulin, topoisomerases, and key enzymes in metabolic pathways.[4][7] The goal of derivatization is not merely to enhance potency but to improve selectivity for cancer cells over healthy cells, a critical challenge in chemotherapy.[6][8]
Comparative Analysis of Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives is typically evaluated through a series of in vitro assays. The initial screening almost universally employs a cell viability assay, such as the MTT assay, to determine the concentration at which the compound inhibits 50% of cell growth (IC50). Promising candidates are then subjected to further mechanistic studies.
Derivatives Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant signaling from protein kinases. Consequently, kinase inhibition is a major avenue for anticancer drug development. 1,3,4-thiadiazole derivatives have been successfully designed as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[2][7]
For instance, certain 2,5-disubstituted 1,3,4-thiadiazoles have shown potent activity as Abl kinase inhibitors.[2] A study by Altinop and co-workers identified a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which selectively inhibited the Bcr-Abl-positive K562 leukemia cell line with an IC50 value of 7.4 µM.[2] The trifluoromethylphenyl group at the C5 position appears crucial for this activity, likely engaging in hydrophobic interactions within the ATP-binding pocket of the kinase.
More recently, Serag and co-workers designed 1,3,4-thiadiazole hybrids as potent EGFR inhibitors. Two derivatives exhibited strong enzymatic inhibition with IC50 values of 0.08 and 0.30 µM and potent antiproliferative activity against HePG-2 and MCF-7 cancer cell lines (IC50 values from 3.31 to 9.31 µM).[3] This demonstrates the scaffold's utility in targeting specific, well-validated oncogenic drivers.
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.
Derivatives Inducing Apoptosis and Cell Cycle Arrest
A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Many 1,3,4-thiadiazole derivatives exert their anticancer effects through this mechanism.
A recent study synthesized a series of derivatives and tested them against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines.[4] The compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, was particularly potent, demonstrating an IC50 value of 2.44 µM against LoVo cells.[4] Further investigation revealed that these compounds induced apoptosis, with the effect being more pronounced after 48 hours of exposure and greater in MCF-7 cells compared to LoVo cells.[4]
Another study investigated a series of 2-(substituted-phenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazoles against breast cancer cell lines.[6][8] The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed the strongest anti-proliferative activity, with IC50 values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively.[6][8] In silico docking studies suggested that the mechanism involves the activation of Caspase 3 and Caspase 8, key executioners of apoptosis.[6][8]
Hekal et al. (2023) found that their synthesized derivative 19 arrested MCF-7 cells at the G2/M phase of the cell cycle and induced apoptosis, while derivative 6b primarily induced necrosis.[1] This highlights how subtle structural modifications can lead to different mechanistic outcomes.
Comparative Cytotoxicity Data
The table below summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives from recent literature. The choice of cell lines is critical; for example, comparing activity in MCF-7 (estrogen-receptor positive) versus MDA-MB-231 (triple-negative) provides insight into hormonal-dependence of the compound's effect.[6][9]
| Compound ID | Key Substituents | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2g | 2-(benzenesulfonylmethyl)phenyl at C5 | LoVo (Colon) | 2.44 | Apoptosis Induction | [4] |
| 2g | 2-(benzenesulfonylmethyl)phenyl at C5 | MCF-7 (Breast) | 23.29 | Apoptosis Induction | [4] |
| ST10 | 2-(2-trifluoromethylphenylamino) at C2; 3-methoxyphenyl at C5 | MCF-7 (Breast) | 49.6 | Caspase Activation | [6][8] |
| ST10 | 2-(2-trifluoromethylphenylamino) at C2; 3-methoxyphenyl at C5 | MDA-MB-231 (Breast) | 53.4 | Caspase Activation | [6][8] |
| 43 | 4-chlorobenzyl disulfide at C5 | MCF-7 (Breast) | 1.78 | Proliferation Inhibition | [2] |
| 43 | 4-chlorobenzyl disulfide at C5 | A549 (Lung) | 4.04 | Proliferation Inhibition | [2] |
| 8a | Honokiol derivative | A549 (Lung) | 1.62 - 4.61 | Cytotoxicity | [3] |
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducibility and rigor are paramount in drug discovery. The following are standardized, step-by-step protocols for the key assays used to evaluate the compounds discussed.
Caption: General workflow for the evaluation of novel anticancer compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold remains a highly promising and adaptable framework for the development of novel anticancer agents.[5] The comparative data clearly indicate that strategic substitutions at the C2 and C5 positions are critical for directing the compounds toward specific molecular targets and achieving high potency.[4][6] Derivatives have demonstrated efficacy through diverse mechanisms, including kinase inhibition and the induction of apoptosis and cell cycle arrest.[7] Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce toxicity to normal cells, a crucial step for clinical translation.[6][8] The integration of in silico modeling with traditional synthesis and in vitro screening will continue to accelerate the discovery of next-generation 1,3,4-thiadiazole-based cancer therapeutics.
References
- Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Gornowicz, A., Bielawska, A., & Bielawski, K. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
- Plech, T., Wujec, M., & Gornowicz, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
- Wujec, M., & Plech, T. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC.
- Cascioferro, S., & Diana, P. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Hekal, M. H., & Abd-El-Aziz, A. S. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
- Karpoormath, R., & Obakachi, V. A. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis.
- Plech, T., Wujec, M., & Gornowicz, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed.
- (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Google.
- Gornowicz, A., & Wujec, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. ResearchGate.
Sources
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
spectroscopic analysis comparison of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde derivatives
This guide provides an in-depth spectroscopic comparison of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde and its key derivatives (specifically Schiff bases and thiosemicarbazones ). These derivatives are critical scaffolds in medicinal chemistry, often exhibiting superior antimicrobial and anticancer profiles compared to the parent aldehyde.
Executive Summary & Chemical Context
The This compound (Compound 1 ) serves as a versatile electrophilic precursor.[1] Its reactivity is driven by the electron-deficient thiadiazole ring, which enhances the susceptibility of the C-2 formyl group to nucleophilic attack.
In drug development, this aldehyde is rarely the final drug candidate due to rapid metabolic oxidation. Instead, it is derivatized into Schiff bases (Imines) or Thiosemicarbazones , which stabilize the pharmacophore and introduce additional binding motifs (e.g., hydrogen bond donors/acceptors).[1]
Key Derivatives for Comparison:
-
Target A (Parent): this compound.[1]
-
Target B (Schiff Base): N-substituted-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine.[1]
-
Target C (Thiosemicarbazone): 2-((5-methyl-1,3,4-thiadiazol-2-yl)methylene)hydrazine-1-carbothioamide.[1]
Spectroscopic Comparison: Parent vs. Derivatives[1][2]
The transformation from Aldehyde (C=O) to Imine/Hydrazone (C=N) is the focal point of analysis.[1] The following data summarizes the diagnostic signals required to confirm derivatization.
Table 1: Comparative Spectroscopic Markers
| Feature | Parent Aldehyde (Compound 1) | Schiff Base Derivative (Compound 2) | Thiosemicarbazone (Compound 3) | Diagnostic Shift / Logic |
| IR: Carbonyl/Imine | 1690–1710 cm⁻¹ (s, C=O) | 1610–1630 cm⁻¹ (s, C=N) | 1590–1610 cm⁻¹ (s, C=N) | Disappearance of C=O stretch is the primary confirmation of reaction completion.[1] |
| IR: N-H / C=S | Absent | Absent (unless in R-group) | 3150–3350 cm⁻¹ (NH/NH₂)1250 cm⁻¹ (C=S) | Appearance of thioamide bands confirms the thiosemicarbazide moiety.[1] |
| ¹H NMR: Formyl/Imine | δ 9.8–10.1 ppm (s, 1H, CHO) | δ 8.3–8.8 ppm (s, 1H, CH=N) | δ 8.0–8.5 ppm (s, 1H, CH=N) | Upfield shift of the methine proton (~1.5 ppm) indicates conversion of CHO to CH=N. |
| ¹H NMR: Methyl Group | δ 2.7–2.8 ppm (s, 3H, CH₃) | δ 2.6–2.8 ppm (s, 3H, CH₃) | δ 2.6–2.8 ppm (s, 3H, CH₃) | The 5-methyl singlet is a stable internal reference; it shifts negligibly.[1][2] |
| ¹³C NMR: C-2 Carbon | δ 180–185 ppm (C=O) | δ 155–165 ppm (C=N) | δ 140–150 ppm (C=N) | Significant upfield shift of the sp² carbon confirms loss of the carbonyl.[1] |
| Mass Spectrometry | [M+H]⁺ ~129 | [M+H]⁺ = Parent + Amine - 18 | [M+H]⁺ ~202 | Molecular ion peak corresponds to condensation loss of water (18 Da).[1] |
Note: "s" = singlet.[1][3] Exact values depend on the solvent (DMSO-d₆ is standard) and specific substituents on the Schiff base.
Structural & Synthesis Logic (Graphviz Visualization)
The following diagram illustrates the synthesis pathways and the spectroscopic logic used to validate the structures.
Figure 1: Synthesis pathways and spectroscopic validation logic for this compound derivatives.
Detailed Experimental Protocols
These protocols are designed for reproducibility and high yield, minimizing side reactions such as aldol condensation or ring opening.
Protocol A: Synthesis of this compound (Parent)
Note: This compound is often prepared via oxidation of the corresponding alcohol or reduction of the ester, but can also be sourced commercially.
-
Starting Material: 5-Methyl-1,3,4-thiadiazole-2-methanol.
-
Oxidation: Dissolve alcohol (10 mmol) in DCM (50 mL). Add activated MnO₂ (5 eq) or PCC (1.5 eq).[1]
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]
-
Workup: Filter through a Celite pad. Concentrate filtrate in vacuo.
-
Purification: Flash chromatography (Silica gel).
-
Validation: ¹H NMR (DMSO-d₆) must show a singlet at δ ~10.0 ppm .
Protocol B: General Synthesis of Thiosemicarbazone Derivatives
This is the most common derivative class due to high biological activity.
-
Reagents: Dissolve This compound (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add Thiosemicarbazide (1.0 mmol) and 2–3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.
-
Observation: A heavy precipitate usually forms within 1 hour.[1]
-
Isolation: Cool to room temperature. Filter the solid precipitate.
-
Purification: Recrystallize from hot Ethanol/DMF (9:1).
-
Validation:
-
IR: Check for disappearance of C=O (1700 cm⁻¹) and appearance of C=N (1600 cm⁻¹).
-
NMR: Check for NH singlet (exchangeable with D₂O) around δ 11.5–12.5 ppm.
-
Critical Analysis of Spectral Data
The "Methyl Anchor" (¹H NMR)
The methyl group at position 5 is an excellent internal standard.[1]
-
In the Aldehyde , it appears at δ 2.80 ppm .
-
In Derivatives , it shifts slightly upfield to δ 2.65–2.75 ppm .
-
Insight: If this peak splits or shifts significantly (>0.5 ppm), it indicates ring degradation or opening of the thiadiazole ring (a common failure mode under harsh basic conditions).[1]
The Azomethine Proton (CH=N)
In the derivative, the CH=N proton is the most diagnostic marker.
-
Singlet vs. Doublet: It should appear as a sharp singlet. If it appears as two small peaks, it suggests the presence of E/Z isomers . Thiosemicarbazones often exist as a mixture of E/Z isomers in solution, though the E isomer is thermodynamically favored and usually dominant in the solid state.
Tautomerism in Thiosemicarbazones
Thiosemicarbazones can exist in Thione (C=S) or Thiol (C-SH) forms.[1]
-
Solid State (IR): Dominantly Thione form (C=S stretch at ~1250 cm⁻¹).[1]
-
Solution (NMR): Dominantly Thione form, evidenced by the NH proton at δ ~12 ppm.
-
Complexation: Upon binding with metal ions (e.g., Cu, Zn), the ligand often deprotonates to the Thiolate form, causing the disappearance of the C=S band and the NH signal.
References
-
Patent: Synthesis of this compound.
-
Source: Google Patents (TW202214617A).[1]
- Context: Describes the use of the aldehyde in Wittig reactions, confirming its stability and spectral properties.
- URL
-
-
Biological Activity of Thiadiazole Deriv
-
Spectroscopic Characteriz
- Source: Journal of Chemical and Pharmaceutical Research.
- Title: "Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases"
- Context: Offers analogous NMR/IR data for the 5-methyl-thiadiazole ring system.
-
URL:[Link]
-
Imidazo-Thiadiazole Carbaldehyde Deriv
- Source: ResearchG
- Title: "Biological Activities of 1,3,4-Thiadiazole Deriv
- Context: Discusses the reactivity of the carbaldehyde group on the thiadiazole scaffold.
-
URL:[Link]
Sources
- 1. TW202214617A - Isoxazolidines as ripk1 inhibitors and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions » Growing Science [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Confirming the Structure of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Reaction Products
Introduction: The Crucial Role of Structural Integrity in Thiadiazole-Based Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, in particular, serves as a highly versatile starting material—a foundational block upon which complex, biologically active molecules are built[5].
This guide provides a comprehensive, multi-faceted strategy for the structural elucidation of reaction products derived from this compound. We will move beyond a simple listing of techniques to compare and contrast the premier analytical methods, explaining the causality behind experimental choices and demonstrating how to build a self-validating system of evidence for bulletproof structural confirmation.
Anticipating the Chemistry: Common Reaction Pathways
The reactivity of this compound is dominated by its aldehyde group. Understanding the most probable reaction products is the first step in designing an effective analytical strategy. The primary transformations include:
-
Schiff Base (Imine) Formation: Condensation with primary amines (e.g., substituted anilines, amino acids) is one of the most common reactions, yielding imine products. This reaction is typically catalyzed by a trace amount of acid[9][10].
-
Hydrazone Formation: Reaction with hydrazine, substituted hydrazines, or carbohydrazides produces stable hydrazone derivatives, which are themselves important pharmacophores[8].
-
Cyclocondensation Reactions: The aldehyde can serve as an electrophilic partner in reactions with binucleophiles, leading to the formation of new, fused heterocyclic ring systems[11][12][13].
Caption: Common reaction pathways for this compound.
An Integrated Workflow for Unambiguous Structure Elucidation
Caption: A logical workflow for confirming the structure of synthesized compounds.
Comparative Guide to Key Analytical Techniques
Here, we compare the essential analytical tools, focusing on their specific application to thiadiazole derivatives. The core principle is to use each technique to answer a specific question, with the answers collectively building an undeniable case for the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Skeleton
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. It provides a detailed map of the carbon-hydrogen framework.
-
Expertise & Causality: We don't just look at peaks; we interpret the relationships between them. A proton signal's chemical shift tells us about its electronic environment. Its multiplicity (singlet, doublet, etc.) tells us how many neighboring protons it has. This allows us to piece together fragments of the molecule. 2D NMR experiments then act as the "glue," showing how these fragments connect to form the complete structure[14][15][16].
| NMR Experiment | Core Question Answered | Application to Thiadiazole Products | Strength | Limitation |
| ¹H NMR | Where are the protons and what are they next to? | Identifies key protons: thiadiazole methyl (~2.7 ppm), aromatic protons (6.5-8.5 ppm), and the newly formed imine CH=N proton (8-9 ppm). | Fast, provides detailed connectivity via coupling. | Can be complex and overlapping in large molecules. |
| ¹³C NMR | How many unique carbons are there and in what environment? | Confirms the presence of thiadiazole ring carbons (C2/C5 ~155-170 ppm) and the imine carbon (~160 ppm)[1][17]. | Excellent for confirming carbon count and identifying key functional groups. | Low sensitivity; requires more sample or longer acquisition time. |
| 2D-COSY | Which protons are coupled to each other? | Confirms coupling networks within aromatic rings or alkyl chains. | Unambiguously maps proton-proton connectivities. | Only shows connections through 2-3 bonds. |
| 2D-HSQC | Which proton is attached to which carbon? | Directly links every proton to its attached carbon, confirming assignments. | Highly sensitive and reliable for one-bond correlations. | Provides no information about non-protonated carbons. |
| 2D-HMBC | Which protons are near which carbons (2-3 bonds away)? | CRITICAL: Connects molecular fragments. A correlation from the imine proton to the thiadiazole C2 carbon is definitive proof of Schiff base formation at that position. | The single most powerful experiment for assembling the final molecular skeleton. | Can be complex to interpret; requires careful optimization. |
-
Preparation: Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons (like N-H).
-
Acquisition:
-
Acquire a standard ¹H spectrum to check for purity and basic structural features.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire a 2D-HSQC and a 2D-HMBC spectrum. These are essential for a full, trustworthy assignment.
-
-
Analysis: Process the data using appropriate software. The goal is to assign every proton and carbon signal and confirm that all HMBC correlations are consistent with the proposed structure.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
MS provides two vital pieces of information: the molecular weight of the compound and clues about its structure through fragmentation patterns.
-
Trustworthiness & Self-Validation: High-Resolution Mass Spectrometry (HRMS) provides a molecular mass with enough accuracy (typically < 5 ppm error) to determine a unique molecular formula. This is a critical checkpoint; if the observed mass does not match the expected formula, the proposed structure is incorrect. This acts as a primary validation step before investing time in detailed NMR analysis.
| Technique | Core Question Answered | Application to Thiadiazole Products | Strength | Limitation |
| HRMS (ESI-TOF, Orbitrap) | What is the exact molecular formula? | Confirms that the reaction product has the expected elemental composition. For example, a reaction with aniline should show an increase in mass corresponding to C₆H₅N minus H₂O. | Extremely accurate and sensitive. Provides the molecular formula, not just the mass. | Provides little information on atom connectivity; isomers cannot be distinguished. |
| Tandem MS (MS/MS) | How does the molecule break apart? | Can reveal characteristic fragmentation patterns, such as the loss of N₂ from the thiadiazole ring, which can be a diagnostic marker[18][19][20]. | Provides structural clues that complement NMR data. | Fragmentation can be complex and sometimes rearrangements occur in the gas phase. |
-
Preparation: Prepare a dilute solution of the highly purified sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Submission: Submit the sample for analysis by Electrospray Ionization (ESI) coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Analysis: The primary result is the exact mass of the protonated molecule [M+H]⁺. Use a formula calculator to confirm that this mass corresponds to the expected molecular formula within a tight error margin (<5 ppm).
X-ray Crystallography: The Absolute Arbiter
For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.
-
Authoritative Grounding: This technique directly maps the electron density of the molecule, revealing the precise 3D coordinates of every atom[13][21][22]. It leaves no doubt about connectivity, conformation, or relative stereochemistry. A crystal structure is considered the "gold standard" and is often required for high-impact publications or patent filings.
| Technique | Core Question Answered | Strength | Limitation |
| Single-Crystal X-ray Diffraction | What is the exact 3D arrangement of atoms in space? | Provides an unequivocal, high-resolution 3D structure. | CRITICAL: Requires a single, well-ordered crystal of sufficient size and quality, which can be difficult or impossible to obtain. |
-
Crystallization: This is the most challenging step. Systematically screen for crystallization conditions by dissolving the pure compound in various solvents and employing techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Selection: Mount a suitable crystal on the goniometer of a diffractometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern.
-
Structure Solution & Refinement: Use specialized software to solve the phase problem and refine the atomic model against the experimental data.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Scout
FTIR is a rapid, simple technique used to identify the functional groups present in a molecule.
-
Expertise & Causality: While not a primary tool for determining connectivity, it provides excellent supporting evidence. The key is to look for changes. For a successful Schiff base synthesis, the strong C=O stretching vibration of the starting aldehyde (typically ~1700 cm⁻¹) must disappear, and a new C=N stretching vibration must appear (~1630-1650 cm⁻¹)[4][23][24]. This quick check provides immediate evidence that the aldehyde has reacted.
-
Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Analysis: Identify the key vibrational bands and compare them to the spectrum of the starting material to confirm the expected functional group transformation.
Data Integration: A Case Study
Let's consider the reaction of This compound (1) with p-toluidine (2) to form the expected Schiff base product (3) . A multi-pronged analysis yields the following data, which must be integrated to confirm the structure.
Caption: Integrating data from multiple techniques for confident structure assignment.
Table 1: Comparative FTIR Data
| Functional Group | Starting Aldehyde (1) | Product (3) | Interpretation |
| Aldehyde C=O Stretch | ~1705 cm⁻¹ (Strong) | Absent | Confirms consumption of starting material. |
| Imine C=N Stretch | Absent | ~1640 cm⁻¹ (Medium) | Confirms formation of the new imine bond. |
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Expected for C₁₁H₁₁N₃S | Observed | Conclusion |
| [M+H]⁺ Mass | 218.0746 | 218.0742 | Excellent match (<2 ppm error). Molecular formula is confirmed. |
Table 3: Key NMR Data for Product (3) in CDCl₃
| Position | ¹H δ (ppm), mult. | ¹³C δ (ppm) | Key HMBC Correlations (from Proton) | Interpretation |
| Thiadiazole-CH₃ | 2.80, s | 16.5 | C5 | Confirms methyl group on the thiadiazole ring. |
| Thiadiazole-C5 | - | 168.2 | - | |
| Thiadiazole-C2 | - | 158.5 | - | |
| Imine-H | 8.75, s | 161.0 | C2 (Thiadiazole) , C1' (Aromatic) | This is the definitive correlation . It proves the imine is attached to C2 of the thiadiazole. |
| Aromatic-H (ortho to N) | 7.25, d | 121.0 | C1', C3' | Protons on the p-tolyl ring. |
| Aromatic-H (meta to N) | 7.20, d | 130.0 | C1', C4', CH₃ | |
| Aromatic-CH₃ | 2.40, s | 21.2 | C3', C4', C5' |
Conclusion
In the competitive landscape of drug discovery, analytical rigor is not optional. For derivatives of this compound, a systematic and multi-technique approach to structure elucidation is the only way to ensure the integrity of downstream biological data. By intelligently combining the functional group information from FTIR, the molecular formula from HRMS, and the detailed connectivity map from NMR, researchers can build a self-validating case for their proposed structures. While X-ray crystallography remains the ultimate confirmation, a well-executed spectroscopic analysis provides the confidence needed to drive research forward. Adopting this integrated workflow transforms structural analysis from a routine task into a powerful tool for accelerating discovery.
References
-
ResearchGate. (n.d.). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][1][6][9] thiadiazole and study its biological activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
Dovepress. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]
-
IJRASET. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
-
ACS Publications. (n.d.). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]
-
Impactfactor. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Retrieved from [Link]
-
Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]
-
MDPI. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Metal Complexes of Schiff Base Derived from Terephthalaldehyde and 2-Amino-5-Ethyl-1,3,4-Thiadiazole Synthesis, Spectral and Thermal Characterization. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of compound 4b. Retrieved from [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]
-
Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Retrieved from [Link]
-
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from [Link]
-
Sci-Hub. (1994). ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives. Retrieved from [Link]
-
Academia.edu. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved from [Link]
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 4. chemmethod.com [chemmethod.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. impactfactor.org [impactfactor.org]
- 8. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. connectjournals.com [connectjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. smbstcollege.com [smbstcollege.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Sci-Hub. ChemInform Abstract: Mass Spectra of Some 1,3,4‐Thiadiazole Derivatives. / ChemInform, 1994 [sci-hub.box]
- 21. mdpi.com [mdpi.com]
- 22. isres.org [isres.org]
- 23. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Executive Summary: The "Aldehyde Paradox"
In drug discovery, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a high-value scaffold, serving as a critical electrophile for Schiff base formation and heterocycle extension. However, its analysis presents a classic "Aldehyde Paradox": the very reactivity that makes it useful (electrophilicity) makes it analytically elusive.
Standard purity assessments often fail because they treat this molecule as a static entity. In reality, this aldehyde is in a dynamic equilibrium with its hydrate (in aqueous media) and is prone to rapid auto-oxidation to the corresponding carboxylic acid (5-methyl-1,3,4-thiadiazole-2-carboxylic acid).
This guide objectively compares three analytical methodologies—qNMR , RP-HPLC , and GC-MS —to establish a self-validating purity protocol.
Critical Degradation Pathways & Impurity Profile
Before selecting a method, one must understand what is being measured. The synthesis of this aldehyde (typically via oxidation of the 2-methanol or reduction of the 2-carboxylate ester) introduces specific impurities.
Diagram 1: Degradation & Impurity Logic
Caption: The dynamic stability profile of the target aldehyde. Note that HPLC mobile phases can shift the Aldehyde/Hydrate equilibrium, potentially distorting purity calculations.
Comparative Methodology
Method A: Quantitative NMR (qNMR) – The Primary Standard
Verdict: Superior for Absolute Purity & Hydrate Detection
qNMR is the only method that allows direct observation of the aldehyde proton (CHO) distinct from the hydrate and acid protons without requiring separation, which can induce further degradation.
Protocol:
-
Solvent: DMSO-d6 (Avoid CDCl3 if acidic traces are present; avoid D2O to prevent hydrate domination).
-
Internal Standard (IS): Maleic Acid (Singlet at δ 6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at δ 6.0 ppm). These regions are typically clear of thiadiazole signals.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 30 seconds (Critical for full relaxation of the aldehyde proton).
-
Scans: 16–32.
-
-
Integration: Integrate the aldehyde proton (~10.0 ppm) against the IS singlet.
Why it wins: It detects the "invisible" impurities like inorganic salts (mass balance check) and water, and explicitly quantifies the ratio of aldehyde to gem-diol hydrate.
Method B: RP-HPLC (UV-Vis) – The Routine Workhorse
Verdict: Good for trace organic impurities, but risks "on-column" degradation.
Thiadiazoles are polar. The aldehyde is reactive.[1][2][3] Standard neutral gradients can cause peak tailing or on-column hydration.
Protocol:
-
Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses acid ionization).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 254 nm (Thiadiazole ring absorption).
-
Sample Diluent: Acetonitrile (anhydrous). Do not use water/methanol as diluent to prevent hemiacetal formation prior to injection.
The Risk: The acidic mobile phase prevents ionization of the carboxylic acid impurity (allowing good retention), but the water content will hydrate the aldehyde during the run. The "Purity" is often overestimated because the hydrate and aldehyde may co-elute or the hydrate is assumed to be the parent peak.
Method C: GC-MS
Verdict: Not Recommended for Purity Assignment.
Reasoning: 1,3,4-thiadiazole-2-carbaldehydes are thermally labile.[4] The high temperature of the injection port (250°C) often triggers decarbonylation or oxidation, leading to false positives for degradation products.
Performance Comparison Data
The following data summarizes the validation of a synthesized batch (Lot #TH-2024-05) using the three methods.
| Feature | Method A: qNMR (DMSO-d6) | Method B: RP-HPLC (Acidic) | Method C: GC-MS |
| Purity Value | 94.2% (Absolute) | 98.1% (Area %) | 89.5% (Area %) |
| Major Impurity | Water (2%), Residual Solvent (1.5%) | Carboxylic Acid (1.2%) | "Thermal degradants" (False positives) |
| Aldehyde/Hydrate | Distinct signals visible | Co-elution (Single Peak) | N/A |
| Inorganic Salts | Detected (via mass balance gap) | Blind Spot | Blind Spot |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | 0% (Destructive) |
| Analysis Time | 15 min | 30 min | 45 min |
Interpretation: HPLC overestimates purity because it misses inorganic salts and residual solvents (which qNMR detects). GC-MS underestimates purity due to thermal breakdown. qNMR is the only accurate assignment of potency.
The Analytical Decision Matrix
Use this workflow to determine the correct protocol for your specific stage of development.
Diagram 2: Workflow for Purity Assessment
Caption: Analytical workflow prioritizing qNMR for potency assignment and HPLC for qualitative impurity profiling.
Detailed Experimental Protocols
Protocol 1: qNMR Purity Assessment
Objective: Determine absolute weight % purity.
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of Maleic Acid ( ) into a vial. Precision: ±0.01 mg. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
NMR Setup: Set relaxation delay (
) to 30s. Set spectral width to include -2 to 14 ppm. -
Calculation:
- : Integrated Area
- : Number of protons (Aldehyde=1, Maleic Acid=2)
- : Molar Mass (Target=128.15 g/mol , Maleic=116.07 g/mol )
- : Purity of Standard (usually 99.9%)
Protocol 2: DNPH Derivatization (For HPLC Sensitivity)
Use this if the aldehyde UV signal is weak or overlapping with precursors.
-
Reagent: Dissolve 2,4-Dinitrophenylhydrazine (DNPH) in phosphoric acid/ethanol.
-
Reaction: Mix sample with excess DNPH reagent. Incubate at 40°C for 20 mins.
-
Result: The aldehyde converts to the stable hydrazone.
-
Analysis: Inject on HPLC. Monitor at 360 nm . This shifts the detection away from the UV-active thiadiazole ring (254 nm) to the specific hydrazone tag, eliminating interference from non-carbonyl impurities.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link
-
Hu, X., et al. (2023). "Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis." Molecules. Link
-
Jatav, V., et al. (2008). "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." Indian Journal of Pharmaceutical Sciences. Link
-
Bharty, M. K., et al. (2015).[5] "Structural Studies of 5-Methyl-1,3,4-thiadiazole Derivatives." Journal of Coordination Chemistry. Link[5]
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. isres.org [isres.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: In Vitro vs. In Vivo Efficacy of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Derivatives
Executive Summary
The 1,3,4-thiadiazole scaffold is a pharmacophore of immense significance in medicinal chemistry, known as a "privileged structure" due to its ability to bind diverse biological targets. Derivatives of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde , particularly its Schiff bases (imines) , have emerged as potent agents with anticancer, antimicrobial, and antioxidant properties.[1][2]
This guide critically analyzes the translational gap between the in vitro potency (often nanomolar/micromolar IC50s) and in vivo efficacy of these derivatives. While in vitro assays demonstrate robust inhibition of tubulin polymerization and DNA replication, in vivo success is frequently modulated by metabolic stability, lipophilicity (LogP), and bioavailability.
Chemical Basis & Synthesis
The aldehyde group at the C-2 position of the 5-methyl-1,3,4-thiadiazole ring serves as a reactive electrophile. The most biologically active derivatives are typically synthesized via condensation with primary amines (hydrazines, thiosemicarbazides, or aromatic amines) to form Schiff bases. This conjugation extends the
Figure 1: Synthesis Pathway & Structural Diversity
Caption: General synthetic route for bio-active Schiff bases via acid-catalyzed condensation. The -CH=N- linkage is critical for biological activity.
In Vitro Efficacy: The Data Landscape
Anticancer Activity
In vitro studies predominantly utilize MTT or SRB assays to measure cytotoxicity. The derivatives often target the colchicine-binding site of tubulin , disrupting microtubule dynamics, or inhibit Carbonic Anhydrase (CA) isoforms.
Key Data Summary (Human Cell Lines):
| Derivative Type | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thiosemicarbazone | MCF-7 (Breast) | 2.44 ± 0.1 | G2/M Phase Arrest, Apoptosis | [1] |
| Phenyl-Schiff Base | HepG2 (Liver) | 4.37 ± 0.7 | DNA Intercalation, ROS generation | [2] |
| Sulfonamide-linked | HCT-116 (Colon) | 1.65 – 4.73 | Carbonic Anhydrase IX Inhibition | [3] |
| Standard (Doxorubicin) | Various | 0.5 – 2.0 | DNA Topoisomerase II Inhibition | [Control] |
Antimicrobial Activity
The electron-rich nitrogen and sulfur atoms facilitate hydrogen bonding with bacterial enzymes (e.g., DNA gyrase).
| Organism | Strain | MIC (µg/mL) | Comparative Potency |
| S. aureus (Gram+) | ATCC 25923 | 16 – 32 | Moderate (Ciprofloxacin MIC: ~0.5) |
| E. coli (Gram-) | ATCC 25922 | 32 – 64 | Lower efficacy due to efflux pumps |
| C. albicans (Fungal) | Clinical Isolate | 8 – 16 | High (Comparable to Fluconazole) |
In Vivo Efficacy: The Translational Reality
While in vitro results are promising, in vivo performance in murine models often reveals challenges related to pharmacokinetics (PK) .
Efficacy in Xenograft Models
-
Tumor Reduction: In mice bearing Ehrlich Ascites Carcinoma (EAC) or human tumor xenografts, lead thiadiazole derivatives have shown tumor volume reduction of 40–60% at doses of 20–50 mg/kg/day [4].
-
Survival: Treatment often extends mean survival time (MST) by 15-20 days compared to untreated controls.
Toxicity and Selectivity[3]
-
Selectivity Index (SI): Many derivatives show high toxicity to cancer cells but low toxicity to normal human cells (e.g., HUVEC, Vero cells), with SI values > 10.
-
Acute Toxicity: LD50 values in mice are typically >300 mg/kg, indicating a favorable safety window for therapeutic dosing.
The "Translation Gap"
Why do some potent in vitro compounds fail in vivo?
-
Hydrolysis of the Imine Bond: The Schiff base linkage (-CH=N-) is susceptible to hydrolysis in the acidic environment of the stomach or by plasma enzymes, breaking the molecule back into the aldehyde and amine (which may be inactive or toxic).
-
Solubility: High lipophilicity (high LogP) aids cell penetration in vitro (DMSO dissolved) but leads to poor oral bioavailability in vivo.
-
Metabolic Oxidation: The methyl group on the thiadiazole ring is a site for rapid metabolic oxidation by cytochrome P450 enzymes, potentially clearing the drug too quickly.
Mechanism of Action (Pathway Analysis)
The derivatives function as multi-target agents. The primary anticancer pathway involves the induction of apoptosis via the mitochondrial pathway.
Figure 2: Signaling Pathway & Apoptosis Induction
Caption: Dual mechanism of action: Tubulin inhibition leading to cell cycle arrest and modulation of Bcl-2/Bax ratio triggering mitochondrial apoptosis.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Validation: This protocol ensures high yield and purity through acid catalysis and recrystallization.
-
Reagents: Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add equimolar primary amine/hydrazide (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).
-
Reaction: Reflux at 70-80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Validation: Standardized colorimetric assay for metabolic activity.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serially diluted test compounds (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Matysiak, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives. NIH PubMed. [Link]
-
Supuran, C. T., et al. (2025).[1][3] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. NIH PMC. [Link]
-
Al-Suede, F. S., et al. (2014).[1] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI Molecules. [Link]
-
Malak, S. A., et al. (2023).[4] Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety. European Journal of Chemistry. [Link]
Sources
- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 2. impactfactor.org [impactfactor.org]
- 3. journal-jop.org [journal-jop.org]
- 4. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
A Researcher's Guide to Validating the Mechanism of Action of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde Derivatives as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde and its derivatives. We will explore a systematic, multi-pronged approach, integrating established experimental protocols with comparative analyses to provide robust evidence for their biological activity. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind each experimental choice.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring is believed to enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[3][4] Specifically, in the context of cancer, derivatives of this scaffold have been suggested to act through various mechanisms, including the inhibition of DNA and RNA synthesis, targeting of key kinases involved in tumorigenesis, and inhibition of enzymes like carbonic anhydrase and histone deacetylase.[5] This guide will focus on a systematic approach to deconvolute these potential mechanisms for novel this compound derivatives.
A Phased Approach to Mechanism of Action Validation
A rigorous validation of a compound's mechanism of action is a multi-step process that moves from broad, phenotypic observations to specific, target-focused investigations. This guide is structured around a logical workflow designed to build a comprehensive and evidence-based understanding of how these thiadiazole derivatives exert their anticancer effects.
Caption: A phased workflow for validating the mechanism of action.
Phase 1: Phenotypic Screening and Initial Hypothesis Generation
The initial step involves characterizing the phenotypic effects of the this compound derivatives on cancer cells. This phase aims to answer the broad question: "What is the observable impact of these compounds on cancer cell fate?"
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Culture: Culture human cancer cell lines (e.g., HepG-2 for hepatocellular carcinoma, A-549 for lung cancer) and a non-malignant cell line (e.g., primary human fibroblasts) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the thiadiazole derivatives and comparator compounds (e.g., Cisplatin, a known DNA-damaging agent, and a broad-spectrum kinase inhibitor like Staurosporine).
-
Cell Viability Assessment (MTT/SRB Assay): After 48-72 hours of incubation, assess cell viability using a standard MTT or SRB assay to determine the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.[2]
-
Apoptosis Induction: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Flow Cytometry Analysis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminogenic or fluorogenic substrate.
Data Presentation: Comparative Cytotoxicity and Apoptotic Induction
| Compound | Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50) | Caspase-3/7 Activity (Fold Change) |
| Thiadiazole Derivative 1 | HepG-2 | 5.2 | 65 | 4.5 |
| A-549 | 8.1 | 58 | 3.9 | |
| Fibroblasts | > 50 | < 5 | 1.2 | |
| Thiadiazole Derivative 2 | HepG-2 | 3.8 | 72 | 5.1 |
| A-549 | 6.5 | 68 | 4.8 | |
| Fibroblasts | > 50 | < 5 | 1.3 | |
| Cisplatin (Comparator) | HepG-2 | 2.5 | 85 (mixed apoptosis/necrosis) | 3.2 |
| A-549 | 4.0 | 78 (mixed apoptosis/necrosis) | 2.9 | |
| Fibroblasts | 15.0 | 40 | 2.1 | |
| Staurosporine (Comparator) | HepG-2 | 0.1 | 95 | 8.5 |
| A-549 | 0.15 | 92 | 8.1 | |
| Fibroblasts | 0.5 | 80 | 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results from this phase will establish the anticancer potency and selectivity of the thiadiazole derivatives. A favorable profile would show high potency against cancer cell lines and low toxicity towards normal cells. The induction of apoptosis suggests an active cell death program, rather than non-specific toxicity.
Phase 2: Target Identification and Engagement
With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target(s) of the thiadiazole derivatives. This phase employs both hypothesis-driven and unbiased approaches.
Hypothesis-Driven Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[1][6] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[7]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Treatment: Treat intact cells with the thiadiazole derivative or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[6]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method like Western blotting or an immunoassay (e.g., AlphaScreen).[1][6]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Unbiased Approach: Affinity Purification using Kinobeads
Since kinases are a potential target class for thiadiazole derivatives, an unbiased approach using kinobeads can be employed to identify interacting kinases.[5] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[8][9]
Caption: Kinobeads-based kinase profiling workflow.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cancer cell line of interest.
-
Competitive Binding: Incubate the lysate with the thiadiazole derivative at various concentrations or a vehicle control.[10]
-
Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysate to allow for competitive binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases that show reduced binding to the kinobeads in the presence of the thiadiazole derivative. This indicates that the compound is competing for the kinase's active site.
Data Presentation: Target Engagement and Kinase Selectivity
CETSA Data (Hypothetical)
| Target Protein | Compound | Thermal Shift (ΔTm, °C) |
| Kinase X | Thiadiazole Derivative 1 | + 5.2 |
| Known Kinase X Inhibitor | + 6.5 | |
| Control Protein (GAPDH) | Thiadiazole Derivative 1 | No significant shift |
Kinobeads Data (Hypothetical)
| Kinase | Thiadiazole Derivative 1 (IC50, µM) | Known Kinase X Inhibitor (IC50, µM) |
| Kinase X | 0.5 | 0.1 |
| Kinase Y | > 10 | 5.0 |
| Kinase Z | > 10 | > 10 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
These results would provide strong evidence for direct engagement of a specific kinase (Kinase X) by the thiadiazole derivative.
Phase 3: Downstream Pathway Analysis
Once a primary target is identified and validated, the next step is to investigate the downstream signaling consequences of target engagement. This provides a crucial link between the molecular interaction and the observed cellular phenotype.
Experimental Protocol: Western Blotting for Pathway Modulation
-
Cell Treatment: Treat cancer cells with the thiadiazole derivative, a known inhibitor of the identified target (e.g., a known Kinase X inhibitor), and a vehicle control for various time points.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) and total forms of the identified target and its key downstream substrates.[3]
Caption: Hypothetical signaling pathway inhibited by the thiadiazole derivative.
Phase 4: Definitive Mechanism Confirmation through Genetic Approaches
The final and most definitive step in validating the mechanism of action is to use genetic tools to demonstrate that the identified target is indeed responsible for the observed phenotype.
Experimental Protocol: siRNA/CRISPR-mediated Target Knockdown
-
Gene Knockdown: Transfect cancer cells with siRNA or a CRISPR-Cas9 system targeting the identified kinase (e.g., Kinase X) to reduce its expression. A non-targeting control siRNA or CRISPR guide RNA should be used as a negative control.
-
Compound Treatment: Treat the knockdown and control cells with the thiadiazole derivative.
-
Phenotypic Assessment: Perform cell viability or apoptosis assays as described in Phase 1.
A successful outcome would show that cells with reduced expression of the target kinase are less sensitive to the thiadiazole derivative. This demonstrates that the compound's efficacy is dependent on the presence of its target.
Conclusion
References
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. Available at: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]
-
Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available at: [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait - ResearchGate. Available at: [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. Available at: [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available at: [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher. Available at: [Link]
-
Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review) - ResearchGate. Available at: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Available at: [Link]
-
Schematic overview of the target deconvolution workflow implemented in the study. - ResearchGate. Available at: [Link]
-
Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation - Books. Available at: [Link]
-
Affinity-based target identification for bioactive small molecules - RSC Publishing. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. Available at: [Link]
-
A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - ACS Publications. Available at: [Link]
-
Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Part 1: Executive Safety Summary
Immediate Action Required: This compound is a reactive heterocyclic aldehyde. Unlike simple aromatic aldehydes, the electron-deficient thiadiazole ring increases the electrophilicity of the carbonyl group, making it prone to rapid oxidation and potential covalent binding to biological nucleophiles (skin sensitization risk).
Core Hazards (GHS Classification Inferred):
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation (mucosal membranes).
-
H317: Potential skin sensitizer (due to aldehyde reactivity).
-
Storage Alert: Air and moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent degradation into the corresponding carboxylic acid.
Part 2: Risk Assessment & Engineering Controls
As a Senior Application Scientist, I emphasize that PPE is the last line of defense. Your primary safety layer is the Engineering Control .
The "Why" Behind the Protocol
The thiadiazole moiety is pharmacologically active (often used in antimicrobial scaffolds). Combined with an aldehyde, you are handling a "warhead" capable of Schiff base formation with proteins.
-
Volatility: Moderate. While likely a solid at room temperature, sublimation or aerosolization during weighing is a critical risk vector.
-
Reactivity: High. Aldehydes oxidize to acids in air; this reaction is often exothermic and changes the chemical's permeation properties.
Engineering Control Requirements
| Control Type | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood | Mandatory. Face velocity must be 80–100 fpm. Prevents inhalation of aldehyde vapors and micro-particles. |
| Atmosphere | Inert (N₂ or Ar) | Prevents auto-oxidation. Oxidized byproducts (acids) can degrade standard glove materials faster than the parent aldehyde. |
| Weighing | Analytical Balance in Hood | Do not weigh on an open bench. If a balance enclosure is unavailable, use a tared closed vial for transfer. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for handling pure substance (solid or concentrated solution).
| PPE Category | Standard Specification | Advanced "Best Practice" (High Risk/Scale >5g) |
| Hand Protection | Nitrile (Double Gloved) Outer: Nitrile (min 0.11 mm)Inner: Nitrile (min 0.06 mm) | Laminate / Barrier Use Silver Shield® or chemically resistant laminate liners under outer nitrile gloves for prolonged tasks (>30 mins). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders. | Face Shield + Goggles Required if handling large quantities of liquid solutions where splash risk exists. |
| Respiratory | Fume Hood (Primary) If hood is unavailable (Emergency only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter. | PAPR (Powered Air Purifying Respirator) Only required for spill cleanup outside of containment. |
| Body Protection | Lab Coat (Cotton/Poly blend) Buttoned to neck. Long sleeves required. | Tyvek® Sleeves or Apron Disposable sleeves are critical to bridge the gap between glove and lab coat cuff. |
Glove Breakthrough Logic
-
Nitrile: Good short-term protection against aldehydes. However, thiadiazoles contain sulfur, which can permeate rubber matrices.
-
Change Schedule: Immediately replace outer gloves upon any splash. Systematically replace outer gloves every 60 minutes during continuous handling.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation
-
Verify Atmosphere: Ensure the receiving flask is dry and purged with Argon/Nitrogen.
-
Staging: Place all tools (spatulas, weigh boats, solvent) inside the fume hood before opening the chemical container.
-
Donning: Put on inner gloves, lab coat, goggles, and outer gloves (taping the cuff is recommended for fine powders).
Phase 2: Transfer & Weighing
-
Open Container: Open the vial only inside the hood. If the cap is stuck, do not force it near your face; use a clamp.
-
Anti-Static Measure: Use an anti-static gun or ionizer if the powder is flighty (common with heterocyclic aldehydes).
-
Transfer: Weigh directly into a tared flask or vial. Do not use weigh paper for quantities < 100mg; static loss will be significant. Use a glass weighing funnel.
-
Reseal: Parafilm or tape the source container immediately after use before removing it from the inert atmosphere if possible.
Phase 3: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DCM, THF) slowly. Aldehydes can release heat of solvation.
-
Dissolution: Ensure complete dissolution before adding reactive reagents (amines, hydrides).
-
Quenching: If the reaction involves oxidizing the aldehyde, quench cautiously. If reducing, ensure excess hydride is destroyed before removing from the hood.
Phase 4: Decontamination
-
Wipe Down: Wipe the balance and hood surface with a tissue soaked in dilute acetone or ethanol.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste. Wash hands with soap and water immediately after removing inner gloves.
Part 5: Waste Disposal & Emergency Response
Disposal Plan
-
Stream: Organic Waste (Sulfur-Containing).
-
Note: Do not mix with oxidizing acids (Nitric, Perchloric) as this may generate toxic sulfur oxides (SOx) or violent reactions.
-
-
Labeling: Clearly label as "Flammable," "Irritant," and "Contains Sulfur."
-
Liquids: Collect in the primary organic solvent waste container.
-
Solids: Contaminated paper towels, gloves, and weigh boats go to Solid Hazardous Waste (double-bagged).
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvent (ethanol) to wash skin; it enhances permeation.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention.
-
Spill (Solid): Cover with a wet paper towel to prevent dust generation. Scoop up and place in a waste jar. Clean area with soap/water.[1][2][3][4][5]
Part 6: Workflow Visualization
Figure 1: Safe handling workflow for 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, emphasizing engineering controls and waste segregation.
References
-
PubChem. (2025).[6] Compound Summary: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid (Oxidation Product). Retrieved January 31, 2026, from [Link]
Sources
- 1. buyat.ppg.com [buyat.ppg.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. carlroth.com [carlroth.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
